NSC15520
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYRCOIAFZBLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-66-6 | |
| Record name | 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4.alpha.,8.alpha.,12.alpha.,13R,14S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of NSC15520
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC15520 is a small molecule inhibitor that targets Replication Protein A (RPA), a critical component of the DNA damage response (DDR) and DNA replication machinery. By specifically binding to the N-terminal domain of the RPA70 subunit, this compound disrupts essential protein-protein interactions, leading to the destabilization of replication forks and sensitizing cancer cells to genotoxic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction
Replication Protein A (RPA) is a heterotrimeric single-stranded DNA (ssDNA)-binding protein essential for eukaryotic DNA replication, repair, and recombination.[1][2] It plays a central role in protecting ssDNA from nucleolytic attack, removing secondary structures, and recruiting a multitude of proteins to sites of DNA processing.[3][4] The N-terminal domain of the 70 kDa subunit of RPA (RPA70N) serves as a crucial docking site for various proteins involved in the DNA damage response, including Rad9 and p53.[1][5] The interaction with these proteins is vital for the activation of cell cycle checkpoints and the coordination of DNA repair pathways.[1][6]
This compound has been identified as one of the first small molecule inhibitors of RPA, demonstrating a specific mechanism of action that disrupts these critical protein-protein interactions.[1] This guide will delve into the core mechanisms by which this compound exerts its effects, providing a detailed understanding for researchers in oncology and drug development.
Molecular Target and Binding
The primary molecular target of this compound is the N-terminal DNA binding domain (DBD-F) of the RPA70 subunit.[1][6] this compound binds to this domain and competitively inhibits the interaction of RPA with other proteins that share this binding interface, such as the p53 tumor suppressor and the checkpoint protein Rad9.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. A summary of the key quantitative data is presented in the table below for easy comparison.
| Assay | Description | IC50 Value | Reference |
| RPA-p53 Interaction Inhibition | Inhibition of the binding of a p53-GST fusion peptide to RPA. | 10 µM | [1] |
Note: Further research is required to establish a comprehensive profile of this compound's cytotoxic IC50 values across a broad range of cancer cell lines.
Mechanism of Action: Disruption of the DNA Damage Response
This compound's mechanism of action is centered on its ability to disrupt the normal functioning of RPA in the DNA damage response and DNA replication.
Inhibition of Protein-Protein Interactions
This compound directly interferes with the recruitment of key DDR proteins to sites of DNA damage by blocking their interaction with RPA70N.[1] This disruption prevents the proper activation of downstream signaling cascades.
Destabilization of the Replication Fork
By inhibiting RPA's functions, this compound leads to the destabilization of replication forks.[1] Stalled replication forks are a major source of genomic instability and can lead to cell death if not properly managed by the DDR machinery. The inhibition of RPA exacerbates this instability.
Sensitization to Genotoxic Agents
A key consequence of RPA inhibition by this compound is the sensitization of cancer cells to DNA damaging agents.[1] By crippling the cell's ability to respond to and repair DNA damage, this compound lowers the threshold for apoptosis induction by chemotherapy and radiotherapy.
Signaling Pathways
This compound's disruption of RPA function has significant downstream effects on cellular signaling pathways, primarily the ATR-Chk1 pathway, which is a central regulator of the response to replication stress.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
High-Throughput Screening (HTS) for RPA Inhibitors
The identification of this compound was likely achieved through a high-throughput screening assay designed to identify small molecules that disrupt the interaction between RPA70N and a binding partner, such as a peptide derived from p53 or Rad9.
Protocol Outline:
-
Reagent Preparation:
-
Purified recombinant RPA protein.
-
A fluorescently labeled peptide derived from a known RPA70N binding partner (e.g., p53, Rad9).
-
A library of small molecule compounds (including this compound).
-
-
Assay Plate Preparation:
-
Dispense purified RPA protein into the wells of a microplate.
-
Add the small molecule compounds from the library to individual wells.
-
Add the fluorescently labeled peptide to all wells.
-
-
Incubation: Incubate the plate to allow for binding to reach equilibrium.
-
Detection: Measure the fluorescence polarization or a similar signal that changes upon binding of the fluorescent peptide to RPA. A decrease in signal in the presence of a compound indicates inhibition of the interaction.
-
Hit Confirmation: Compounds that show significant inhibition are selected for further validation.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to confirm the inhibitory effect of this compound on the interaction between RPA and its protein partners.
Protocol Outline:
-
Probe Preparation: A DNA oligonucleotide probe is not used in this protein-protein interaction assay.
-
Binding Reactions:
-
In separate tubes, incubate purified RPA protein with a purified binding partner (e.g., GST-tagged p53 peptide).
-
In a parallel set of tubes, pre-incubate RPA with varying concentrations of this compound before adding the binding partner.
-
-
Electrophoresis:
-
Run the reaction mixtures on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Transfer the proteins to a membrane and perform a Western blot using antibodies against the binding partner (e.g., anti-GST).
-
Alternatively, if one of the proteins is labeled (e.g., radioactively or fluorescently), the gel can be imaged directly.
-
-
Analysis: A decrease in the band corresponding to the RPA-protein complex in the presence of this compound indicates inhibition.
Cell Viability/Cytotoxicity Assay
These assays are used to determine the effect of this compound on the survival of cancer cells.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP levels) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Conclusion
This compound represents a promising class of anticancer agents that function by inhibiting the central DNA maintenance protein, RPA. Its ability to disrupt critical protein-protein interactions within the DNA damage response pathway leads to replication stress and sensitizes cancer cells to genotoxic therapies. The in-depth technical information provided in this guide, including quantitative data and detailed experimental protocols, serves as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and to develop novel RPA inhibitors. Further studies are warranted to fully elucidate its efficacy in various cancer models and to progress this therapeutic strategy towards clinical application.
References
- 1. Reconstitution of RPA-covered single-stranded DNA-activated ATR-Chk1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Cellular Target of NSC15520
For Researchers, Scientists, and Drug Development Professionals
Core Finding: NSC15520 Targets the Protein-Protein Interaction Domain of Replication Protein A (RPA)
This compound, a small molecule inhibitor, has been identified to specifically target the N-terminal domain of the 70 kDa subunit of Replication Protein A (RPA), known as RPA70N.[1][2][3][4] This domain is a critical hub for protein-protein interactions within the DNA Damage Response (DDR) pathway. By binding to RPA70N, this compound competitively inhibits the association of key checkpoint and repair proteins, such as p53 and Rad9, thereby modulating the cellular response to genotoxic stress.[1][2][3][4] This targeted disruption of protein-protein interactions, rather than the inhibition of RPA's primary single-stranded DNA (ssDNA) binding function, underscores the potential of this compound as a specific modulator of DNA repair pathways.[1][2][3][4]
Quantitative Analysis of this compound Activity
The inhibitory effect of this compound on the protein-protein interactions of RPA70N has been quantified through in vitro assays. The following table summarizes the available data on the potency of this compound.
| Interaction Inhibited | Assay Type | IC50 Value | Reference |
| RPA70N - p53-GST peptide | GST Pulldown Assay | 10 µM | [1][2] |
| RPA70N - Rad9-GST | High-Throughput Screen | Identified as a strong inhibitor | [1][2] |
| RPA dsDNA Helix Destabilization | Electrophoretic Mobility Shift Assay (EMSA) | Inhibition observed at < 100 µM | [1][2] |
Mechanism of Action: Disrupting the DNA Damage Response Signaling Hub
RPA plays a central role in sensing and responding to DNA damage. Upon detection of ssDNA, which is exposed during replication stress or as an intermediate in various DNA repair pathways, RPA coats the ssDNA and serves as a platform for the recruitment of a multitude of DDR proteins. The RPA70N domain is a key interface for these interactions.
This compound exerts its effect by binding to a basic cleft on the RPA70N domain, the same site utilized by proteins like p53 and Rad9.[1][2][3][4] This competitive inhibition prevents the recruitment of these crucial factors to sites of DNA damage, thereby disrupting the downstream signaling cascade.
Signaling Pathways Affected by this compound
The primary signaling pathways impacted by this compound are those dependent on the recruitment of proteins to the RPA70N domain.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction between this compound and RPA.
GST Pulldown Assay for RPA70N-p53 Interaction
This assay is used to quantify the inhibitory effect of this compound on the interaction between RPA70N and a p53-derived peptide.
Materials:
-
Purified full-length RPA
-
GST-p53 peptide fusion protein (containing the 18 amino acid sequence from the p53 acidic helical domain: MDDLMLSPDDIEQWFTED)
-
Glutathione-Sepharose beads
-
This compound
-
Binding Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1% NP-40
-
Wash Buffer: Binding Buffer with 300 mM NaCl
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM reduced glutathione
-
SDS-PAGE gels and Western blotting reagents
-
Anti-RPA70 antibody
Procedure:
-
Immobilization of GST-p53: Incubate a defined amount of GST-p53 fusion protein with equilibrated Glutathione-Sepharose beads in Binding Buffer for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with Wash Buffer to remove unbound protein.
-
Binding Reaction: Resuspend the beads in Binding Buffer. Add a constant amount of purified RPA and varying concentrations of this compound (or vehicle control). Incubate for 2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash three times with Wash Buffer to remove unbound RPA.
-
Elution: Elute the bound proteins by adding Elution Buffer and incubating for 10 minutes at room temperature.
-
Analysis: Analyze the eluted samples by SDS-PAGE followed by Western blotting using an anti-RPA70 antibody.
-
Quantification: Quantify the band intensities of RPA70 to determine the amount of RPA that co-precipitated with GST-p53 at each this compound concentration. The IC50 value is calculated as the concentration of this compound that reduces the binding of RPA to GST-p53 by 50%.
RPA Helix Destabilization Assay
This assay assesses the ability of this compound to inhibit the unwinding of double-stranded DNA (dsDNA) by RPA, a function dependent on the RPA70N domain.
Materials:
-
Purified full-length RPA
-
This compound
-
Fluorescently labeled dsDNA oligonucleotide (e.g., a 30-mer with a fluorophore on one strand and a quencher on the complementary strand)
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT
-
Native polyacrylamide gel
Procedure:
-
Reaction Setup: In a reaction tube, combine the fluorescently labeled dsDNA oligonucleotide and varying concentrations of this compound (or vehicle control) in Reaction Buffer.
-
Initiation of Unwinding: Add purified RPA to the reaction mixture to initiate DNA unwinding.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Analysis: Stop the reaction by adding a loading dye and immediately load the samples onto a native polyacrylamide gel.
-
Visualization: Visualize the separated dsDNA and ssDNA bands using a fluorescence imager. The unwinding activity is determined by the increase in the fluorescent signal from the separated ssDNA strand.
-
Quantification: Quantify the intensity of the ssDNA band relative to the total DNA in each lane to determine the percentage of unwound DNA at each this compound concentration.
Conclusion
This compound represents a targeted inhibitor of the RPA70N protein-protein interaction domain. Its ability to specifically disrupt the recruitment of key DNA damage response proteins like p53 and Rad9, with a quantified IC50 of 10 µM for the p53 interaction, highlights its potential as a tool for studying DNA repair pathways and as a lead compound for the development of novel cancer therapeutics. The detailed experimental protocols provided herein offer a foundation for further investigation into the mechanism and application of this compound and similar inhibitors.
References
- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Effects of Fumaropimaric Acid on DNA Repair Pathways
Disclaimer: As of late 2025, there is a significant gap in the scientific literature regarding the direct effects of fumaropimaric acid on DNA repair pathways. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a proposed framework for investigating these potential effects. The experimental data presented herein is illustrative and intended to provide a template for future research.
Introduction
Fumaropimaric acid is a diterpenoid compound. While its constituent parts and structurally related molecules have been studied for various biological activities, the specific impact of fumaropimaric acid on the intricate network of DNA damage response (DDR) and repair remains unexplored. Fumaric acid, a key component, and its derivatives have demonstrated roles in modulating cellular proliferation and inflammation.[1][2] Derivatives of fumaric acid have shown the ability to induce apoptosis and modulate signaling pathways such as MAPK and PI3K/Akt in cancer cells.[3] Similarly, other diterpene acids, like levopimaric acid and abietic acid, have shown promise as anticancer agents by inducing cell cycle arrest and apoptosis.[4][5]
The integrity of the genome is paramount for cellular function and survival, and cells have evolved a complex set of DNA repair pathways to counteract damage from endogenous and exogenous sources. These pathways, including base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ), are critical for preventing mutations that can lead to carcinogenesis. Agents that can modulate these pathways are of significant interest in cancer therapy, either as standalone treatments or as adjuvants to sensitize cancer cells to traditional chemo- or radiotherapy.
This guide provides a comprehensive roadmap for the systematic investigation of fumaropimaric acid's effects on DNA repair pathways. It details proposed experimental protocols, illustrative data presentation, and visualizations of the key signaling cascades and experimental workflows.
Proposed Investigational Workflow
A systematic approach is necessary to elucidate the potential genotoxic or DNA repair-modulating properties of fumaropimaric acid. The proposed workflow begins with broad cytotoxicity screening and progresses to more specific assays for DNA damage, cell cycle effects, and detailed pathway analysis.
Data Presentation: Illustrative Quantitative Data
The following tables represent the types of quantitative data that would be generated from the proposed experiments. These are hypothetical values for illustrative purposes.
Table 1: Cytotoxicity of Fumaropimaric Acid (Illustrative Data)
| Cell Line | Type | IC50 (µM) after 48h Exposure |
| MCF-7 | Human Breast Adenocarcinoma | 45.2 ± 3.1 |
| A549 | Human Lung Carcinoma | 62.8 ± 5.4 |
| HCT116 | Human Colon Carcinoma | 38.5 ± 2.9 |
| MRC-5 | Normal Human Lung Fibroblast | > 200 |
Table 2: Genotoxicity Assessment of Fumaropimaric Acid at Sub-lethal Concentration (20 µM) (Illustrative Data)
| Assay (Cell Line: HCT116) | Vehicle Control | Fumaropimaric Acid (20 µM) | Positive Control (Etoposide 10 µM) |
| % Tail DNA (Comet Assay) | 4.1 ± 1.2 | 25.7 ± 4.5 | 68.3 ± 7.1 |
| Micronuclei Frequency (%) | 0.5 ± 0.1 | 3.2 ± 0.8 | 15.6 ± 2.4 |
| γ-H2AX Foci per Cell | 2.3 ± 0.9 | 18.9 ± 3.7 | 45.1 ± 6.2 |
Table 3: Effect of Fumaropimaric Acid on Cell Cycle Distribution in HCT116 Cells (Illustrative Data)
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 48.2 ± 3.5 | 35.1 ± 2.8 | 16.7 ± 1.9 |
| Fumaropimaric Acid (20 µM) | 65.3 ± 4.1 | 18.4 ± 2.2 | 16.3 ± 2.0 |
Signaling Pathways and Methodologies
The DNA Damage Response (DDR) Pathway
Upon detection of DNA lesions, a complex signaling cascade known as the DNA Damage Response is activated. This network, primarily orchestrated by the PI3-like kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. Investigating the effect of fumaropimaric acid on key proteins in this pathway is crucial.
Experimental Protocols
Cytotoxicity Assay (MTS)
-
Principle: Measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product.
-
Methodology:
-
Seed cells (e.g., MCF-7, A549, HCT116, MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of fumaropimaric acid (e.g., 0.1 to 200 µM) for 48 hours. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Comet Assay (Alkaline)
-
Principle: An electrophoretic technique to detect DNA single- and double-strand breaks in individual cells. Damaged DNA migrates further, forming a "comet tail."
-
Methodology:
-
Treat cells with sub-lethal concentrations of fumaropimaric acid for a defined period (e.g., 4-24 hours).
-
Harvest and embed cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells in a high-salt, detergent solution to remove membranes and proteins.
-
Subject the slides to electrophoresis under alkaline conditions (pH > 13) to unwind and separate DNA fragments.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the percentage of DNA in the comet tail using specialized software.
-
Immunofluorescence for γ-H2AX Foci
-
Principle: Detects the phosphorylation of histone H2AX at serine 139 (γ-H2AX), an early marker for DNA double-strand breaks (DSBs).
-
Methodology:
-
Grow cells on coverslips and treat with fumaropimaric acid.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100.
-
Block with 1% BSA and incubate with a primary antibody against γ-H2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image using a fluorescence or confocal microscope and count the number of distinct γ-H2AX foci per nucleus.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: Quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Treat cells with fumaropimaric acid for 24 hours.
-
Harvest cells, including any floating cells, and fix in cold 70% ethanol.
-
Wash and resuspend cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A.
-
Analyze the cell suspension using a flow cytometer.
-
Model the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase.
-
Conclusion
While there is currently no direct evidence linking fumaropimaric acid to DNA repair pathways, its chemical structure and the known activities of related compounds suggest that it is a candidate worthy of investigation. The experimental framework outlined in this guide provides a robust, multi-phased approach to systematically characterize the effects of fumaropimaric acid on cellular DNA integrity. Such research is essential to uncover novel therapeutic agents that can potentially be harnessed to improve cancer treatment outcomes. The data, protocols, and pathway diagrams presented here offer a foundational blueprint for researchers to initiate and advance our understanding of this compound's biological activities.
References
- 1. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Role of fumaric acid in anti-inflammatory and analgesic activities of a Fumaria indica extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fumaric Acid Unveiled: From Nature's Palette to Therapeutic Potential - MetwareBio [metwarebio.com]
- 4. In vitro anticancer effects of levopimaric acid in cisplatin-resistant human lung carcinoma are mediated via autophagy, ROS-mediated mitochondrial dysfunction, cell apoptosis and modulation of ERK/MAPK/JNK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer activities of natural abietic acid [frontiersin.org]
An In-depth Technical Guide to the Interaction Studies of NSC15520 and p53
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the small molecule NSC15520 and the tumor suppressor protein p53. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the mechanism of action, quantitative data, and experimental protocols relevant to the study of this interaction.
Introduction: The p53-RPA Axis and the Role of this compound
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to DNA damage, including cell cycle arrest and apoptosis. Its function is intricately regulated through interactions with various cellular proteins. One such crucial interaction is with Replication Protein A (RPA), a single-stranded DNA-binding protein essential for DNA replication, repair, and recombination. The interaction between p53 and RPA is a key component of the DNA damage response pathway.
This compound has been identified as a small molecule inhibitor that targets the N-terminal DNA binding domain (DBD) of the RPA70 subunit of RPA. By binding to RPA, this compound competitively inhibits the interaction between RPA and a p53-GST fusion protein. This positions this compound as a valuable tool for studying the p53-RPA signaling axis and as a potential lead compound for therapeutic development.
Quantitative Data
The inhibitory effect of this compound on the p53-RPA interaction has been quantified, providing a key parameter for its biological activity.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | p53-GST binding to RPA N-terminal DBD | Competitive Binding Assay | 10 µM | [1][2] |
Signaling Pathway and Mechanism of Action
This compound disrupts the normal functioning of the p53-mediated DNA damage response by interfering with the p53-RPA interaction. Under normal conditions, upon DNA damage, p53 interacts with RPA at the site of damage, which is a critical step for the initiation of downstream signaling cascades leading to cell cycle arrest or apoptosis. This compound, by binding to the N-terminal domain of RPA, physically blocks the binding of p53, thereby inhibiting these downstream effects.
References
- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC15520: A Technical Guide to its Role in Genomic Instability
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC15520, also known as Fumaropimaric acid, is a small molecule inhibitor of Replication Protein A (RPA), a critical protein complex involved in maintaining genomic integrity. By targeting RPA, this compound disrupts key DNA damage response (DDR) pathways, leading to genomic instability and sensitizing cancer cells to genotoxic agents. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on genomic stability, and detailed experimental protocols for its study.
Mechanism of Action: Targeting the Gatekeeper of DNA Metabolism
This compound specifically targets the N-terminal DNA binding domain (DBD) of the RPA1 subunit (RPA70N).[1][2] This domain is a crucial interaction hub for various proteins involved in the DNA damage response, including p53 and RAD9.[1][3] By binding to this domain, this compound competitively inhibits the recruitment of these essential signaling and repair proteins to sites of DNA damage.[1][2]
The inhibitory effect of this compound on the interaction between RPA and a GST-p53 peptide has been quantified, with a reported IC50 of 10 μM .[1][2] Furthermore, this compound has been shown to inhibit the helix destabilization activity of RPA, a function dependent on the N-terminal domain of RPA70.[1][2] This disruption of RPA's functions at the replication fork is a key contributor to the induction of genomic instability.
Impact on Genomic Instability
The inhibition of RPA by this compound has profound consequences for the stability of the genome, primarily through the destabilization of replication forks. RPA plays a vital role in protecting stalled replication forks from collapse and degradation. By interfering with RPA function, this compound is predicted to lead to an accumulation of DNA double-strand breaks (DSBs), a severe form of DNA damage that can lead to chromosomal rearrangements and cell death.[4][5][6][7]
The disruption of RPA's interaction with key DDR proteins like p53 and RAD9 impairs the cell's ability to activate cell cycle checkpoints and initiate appropriate DNA repair pathways.[1][8][9] This can force cells with damaged DNA to proceed through the cell cycle, leading to the propagation of mutations and further genomic instability. While this compound shows promise as a chemosensitizing agent, its development has been hindered by suboptimal drug-like properties, including limited cellular uptake, specificity, and metabolic stability.[10]
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Replication Protein A (RPA), N-terminal DNA binding domain of RPA70 | [1][2] |
| IC50 (RPA-p53 interaction) | 10 μM | [1][2] |
| Effect | Inhibits RPA-p53 and RPA-Rad9 interactions | [1] |
| Cellular Impact | Destabilizes replication forks, sensitizes cells to genotoxic stress | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced genomic instability.
Experimental Workflow for Assessing Genomic Instability
References
- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homologous recombination and nonhomologous end-joining repair pathways regulate fragile site stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homologous and non‐homologous recombination differentially affect DNA damage repair in mice | The EMBO Journal [link.springer.com]
- 6. Homologous recombination and non-homologous end-joining pathways of DNA double-strand break repair have overlapping roles in the maintenance of chromosomal integrity in vertebrate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.universityofgalway.ie [research.universityofgalway.ie]
- 8. p53 and RAD9, the DNA Damage Response, and Regulation of Transcription Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53 and RAD9, the DNA Damage Response, and Regulation of Transcription Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Screening of NSC15520: A Technical Overview for Drug Development Professionals
An In-depth Guide on the Identification and Preliminary Characterization of a Novel Replication Protein A (RPA) Inhibitor
This technical guide provides a comprehensive overview of the discovery and initial screening of NSC15520, a small molecule inhibitor of Replication Protein A (RPA). The document is intended for researchers, scientists, and drug development professionals interested in the early-stage assessment of novel therapeutic compounds targeting the DNA Damage Response (DDR) pathway.
Introduction: The Rationale for Targeting Replication Protein A
Replication Protein A (RPA) is a crucial single-stranded DNA (ssDNA)-binding protein in eukaryotic cells, playing a central role in DNA replication, repair, and recombination.[1][2] Its involvement in these fundamental cellular processes makes it an attractive target for cancer therapy. The inhibition of RPA is predicted to act synergistically with DNA-damaging agents and other DNA repair inhibitors, potentially offering a new avenue for chemosensitization.[2]
This compound, also known as fumaropimaric acid, emerged from early screening efforts as one of the first identified small molecule inhibitors of RPA.[1][2] This guide details the foundational discovery and preliminary characterization of this compound, outlining the initial experimental approaches and findings that established its potential as an RPA inhibitor. However, it is important to note that this compound has demonstrated suboptimal drug-like properties, including hydrophobicity, low specificity, and poor metabolic stability, which have limited its progression into clinical development.
Discovery via High-Throughput Screening
This compound was identified through a high-throughput screening (HTS) of a library containing 1500 compounds.[2] The primary goal of the screen was to identify small molecules that could disrupt the protein-protein interactions mediated by the N-terminal domain of the 70 kDa subunit of RPA (RPA70).[2]
High-Throughput Screening Protocol
A plate-based binding assay, analogous to an ELISA, was developed to screen for inhibitors of the RPA-Rad9 interaction. The assay was designed to produce a near-infrared fluorescent signal in the absence of inhibition. A decrease in signal indicated potential inhibitory activity of the tested compound. Compounds that were found to inhibit the binding of RPA to ssDNA were excluded from further consideration to specifically identify inhibitors of protein-protein interactions.[1]
Initial Biochemical Screening and Characterization
Following its identification in the HTS, this compound underwent initial biochemical characterization to validate its activity and elucidate its mechanism of action.
Quantitative Analysis of RPA Inhibition
The inhibitory activity of this compound was quantified using a competitive binding assay. This assay measured the ability of this compound to inhibit the interaction between RPA and a glutathione (B108866) S-transferase (GST)-tagged p53 peptide.
| Compound | Assay Type | Target Interaction | IC50 |
| This compound | Competitive Binding Assay | RPA-p53(GST) | 10 µM[2] |
Specificity of Action
Further biochemical assays were conducted to determine the specificity of this compound's inhibitory activity.
-
Helix Destabilization Assay: this compound was found to inhibit the helix destabilization activity of RPA on a duplex DNA (dsDNA) oligonucleotide. This activity is dependent on the N-terminal domain of RPA70.[1][2]
-
ssDNA Binding Assay: Importantly, this compound did not inhibit the binding of RPA to single-stranded DNA oligonucleotides.[1][2]
These findings suggest that this compound specifically targets the N-terminal domain of RPA70, disrupting its protein-protein interactions and its ability to unwind dsDNA, without affecting its primary ssDNA-binding function.[1][2]
Experimental Protocols
While specific, detailed protocols for the initial screening of this compound are not extensively published, this section provides generalized methodologies for the key experiments that would have been employed.
RPA-Protein Interaction Inhibition Assay (Plate-Based)
This protocol describes a generic approach for a high-throughput, plate-based assay to screen for inhibitors of RPA-protein interactions.
-
Plate Coating: Coat streptavidin-coated 384-well plates with a biotinylated single-stranded DNA oligonucleotide.
-
RPA Binding: Add purified RPA protein to the wells and incubate to allow binding to the ssDNA.
-
Protein Partner Addition: Add a GST-tagged partner protein (e.g., p53 or Rad9) that interacts with the RPA70N domain.
-
Inhibitor Treatment: Add test compounds (like this compound) at various concentrations.
-
Detection: Add an anti-GST antibody conjugated to a fluorescent dye.
-
Signal Measurement: Measure the fluorescent signal using a plate reader. A decrease in fluorescence indicates inhibition of the RPA-protein interaction.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
EMSA is used to assess the ability of a compound to interfere with RPA's binding to DNA.
-
Reaction Mixture Preparation: Prepare reaction mixtures containing a fixed concentration of purified RPA protein and a radiolabeled or fluorescently-labeled DNA probe (either ssDNA or dsDNA).
-
Inhibitor Incubation: Add varying concentrations of the test compound (this compound) to the reaction mixtures and incubate.
-
Electrophoresis: Separate the protein-DNA complexes from free DNA by native polyacrylamide or agarose (B213101) gel electrophoresis.
-
Visualization: Visualize the DNA bands using autoradiography or fluorescence imaging. A decrease in the shifted band (protein-DNA complex) indicates inhibition of DNA binding.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving RPA and the general workflow for the discovery and initial screening of an RPA inhibitor like this compound.
Caption: Workflow for the discovery and initial screening of this compound.
Caption: Simplified signaling pathway of RPA in the ATR-Chk1 response.
Conclusion and Future Directions
The discovery of this compound through high-throughput screening and its initial biochemical characterization established it as a specific inhibitor of the RPA70N domain. While its suboptimal pharmacological properties have precluded its clinical advancement, the story of this compound serves as a valuable case study in the early-stage discovery of DNA damage response inhibitors. The methodologies employed in its identification and preliminary validation provide a foundational framework for future drug discovery efforts aimed at targeting Replication Protein A. Further research into second-generation RPA inhibitors with improved drug-like properties is an active area of investigation and holds promise for the development of novel cancer therapeutics.
References
- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Modulatory Effect of NSC15520 on the N-Terminal Domain of RPA70
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor NSC15520 and its specific effects on the N-terminal domain (NTD) of the 70 kDa subunit of Replication Protein A (RPA70). Replication Protein A is a critical component of DNA replication, repair, and recombination, making it a compelling target for therapeutic intervention, particularly in oncology.[1][2] this compound has been identified as a competitive inhibitor of protein-protein interactions mediated by the RPA70 NTD, a key hub for the recruitment of various DNA damage response proteins.[1][2] This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows. The insights provided herein are intended to facilitate further research and drug development efforts targeting the RPA pathway.
Introduction to Replication Protein A and the RPA70 N-Terminal Domain
Replication Protein A (RPA) is the primary single-stranded DNA (ssDNA) binding protein in eukaryotes, essential for maintaining genome integrity.[1][2] It is a heterotrimeric complex composed of RPA70, RPA32, and RPA14 subunits. The RPA70 subunit contains several DNA binding domains (DBDs), with the N-terminal domain (also known as DBD-F) serving as a critical protein-protein interaction hub.[2] This domain features a basic cleft that binds to acidic alpha-helical motifs present in numerous proteins involved in the DNA damage response (DDR), including p53, Rad9, and ATRIP.[2][3] By recruiting these factors to sites of DNA damage, the RPA70 NTD plays a pivotal role in activating cell cycle checkpoints and initiating DNA repair.[3][4] Consequently, inhibiting these protein-protein interactions represents a promising strategy for sensitizing cancer cells to DNA-damaging agents.[1][3]
This compound: A Specific Inhibitor of the RPA70 N-Terminal Domain
This compound, chemically identified as 15-carboxy-13-isopropylatis-13-ene-17,18-dioic acid, is a small molecule that has been shown to specifically target the RPA70 N-terminal domain.[1][2] It was discovered through high-throughput screening and has been characterized as a competitive inhibitor of the protein-protein interactions mediated by this domain.[1][2]
Mechanism of Action
This compound functions by directly competing with proteins like p53 and Rad9 for binding to the basic cleft of the RPA70 NTD.[1][2] Computer modeling suggests that this compound and Rad9 vie for the same binding surface on RPA.[1][2] This competitive inhibition disrupts the recruitment of essential DNA damage response proteins to sites of ssDNA, thereby attenuating the downstream signaling cascade.[1][2] Notably, the inhibitory action of this compound is specific to the protein-protein interaction function of the RPA70 NTD and does not interfere with the primary ssDNA binding activity of the RPA complex, which is mediated by other DNA binding domains (DBD-A and DBD-B).[1][2] Furthermore, this compound has been observed to inhibit the helix destabilization of duplex DNA, an activity dependent on the RPA70 N-terminal domain.[1][2]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for the effect of this compound on the RPA70 N-terminal domain.
| Parameter | Value | Assay | Target Interaction | Reference |
| IC50 | 10 µM | Competitive Binding Assay | p53-GST peptide binding to RPA70 NTD | [1][2] |
| Inhibition | Observed at concentrations < 100 µM | Electrophoretic Mobility Shift Assay (EMSA) | RPA binding to duplex DNA (dsDNA) | [2] |
| No Inhibition | Not observed at tested concentrations | Electrophoretic Mobility Shift Assay (EMSA) | RPA binding to single-stranded DNA (ssDNA) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides an overview of the key experimental protocols used to characterize the effect of this compound on the RPA70 N-terminal domain.
Fluorescence Polarization (FP) Anisotropy Assay for Protein-Protein Interaction
This assay is a high-throughput method used to identify and characterize inhibitors of protein-protein interactions.[5]
-
Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. When a small fluorescently labeled peptide (probe) is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein (RPA70 NTD), its tumbling is restricted, leading to an increase in fluorescence polarization. A compound that competitively inhibits this interaction will displace the fluorescent probe, causing a decrease in polarization.
-
Protocol Outline:
-
Reagents: Purified RPA70N protein, a FITC-labeled peptide derived from a known RPA70 NTD interacting protein (e.g., ATRIP), and the test compound (this compound).[5]
-
Assay Setup: A fixed concentration of RPA70N and the FITC-labeled peptide are incubated in a suitable buffer.
-
Inhibitor Addition: Serial dilutions of this compound are added to the protein-peptide mixture.
-
Incubation: The reaction is incubated to reach binding equilibrium.
-
Measurement: Fluorescence polarization is measured using a microplate reader equipped with appropriate filters.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration to determine the IC50 value.[5]
-
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
EMSA is used to assess the ability of a protein to bind to a specific DNA or RNA sequence. In this context, it was used to determine if this compound affects RPA's ability to bind to ssDNA and dsDNA.[2]
-
Principle: Protein-DNA complexes migrate slower than free DNA through a non-denaturing polyacrylamide gel. This difference in migration speed results in a "shift" in the band corresponding to the DNA.
-
Protocol Outline:
-
DNA Probes: Radiolabeled or fluorescently labeled single-stranded and double-stranded DNA oligonucleotides are prepared.
-
Binding Reaction: Purified RPA is pre-incubated with varying concentrations of this compound.
-
DNA Addition: The labeled DNA probe is added to the RPA-inhibitor mixture and incubated to allow binding.
-
Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis.
-
Visualization: The positions of the free and protein-bound DNA are visualized by autoradiography or fluorescence imaging.
-
Analysis: The intensity of the shifted bands is quantified to determine the extent of inhibition.[2]
-
Conclusion and Future Directions
This compound has been established as a valuable tool for studying the biological functions of the RPA70 N-terminal domain. Its ability to specifically inhibit protein-protein interactions without affecting the core ssDNA binding function of RPA allows for the targeted investigation of the DNA damage response pathways mediated by this domain.[1][2] The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in this target.
Future research could focus on:
-
Structural Studies: Co-crystallization of this compound with the RPA70 NTD to elucidate the precise binding mode and inform the design of more potent and specific inhibitors.
-
In Vivo Efficacy: Evaluating the ability of this compound and its analogs to sensitize cancer cells to chemotherapy and radiotherapy in preclinical models.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives to assess their potential as therapeutic agents.
By building upon the knowledge outlined in this guide, the scientific community can continue to advance the development of novel cancer therapies targeting the critical RPA pathway.
References
- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent Inhibitor of Replication Protein A Protein-Protein Interactions Using a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization of human RPA70N association with DNA damage response proteins | eLife [elifesciences.org]
- 5. A high-throughput fluorescence polarization anisotropy assay for the 70N domain of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the function of NSC15520 in cell biology
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Inhibition of Replication Protein A (RPA)
NSC15520, also known as Fumaropimaric Acid, is a small molecule inhibitor targeting the N-terminal domain of the 70 kDa subunit of Replication Protein A (RPA70N).[1][2] RPA is a crucial single-stranded DNA (ssDNA)-binding protein essential for multiple DNA metabolism pathways, including DNA replication, repair, and recombination. By binding to RPA70N, this compound disrupts the protein-protein interactions necessary for the proper functioning of the DNA damage response (DDR).[1][2] This inhibitory action destabilizes replication forks and sensitizes cancer cells to genotoxic stress, ultimately lowering the threshold for DNA damage-induced cell death. However, its clinical development has been hampered by suboptimal drug-like properties, including hydrophobicity, low specificity, and poor metabolic stability.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on various cellular processes.
| Parameter | Target | Method | Value | Reference |
| IC50 | Inhibition of RPA-p53 protein-protein interaction | In vitro protein interaction assay | 10 µM | [1][2] |
| Inhibitory Concentration | Inhibition of RPA dsDNA helix destabilization | Electrophoretic Mobility Shift Assay (EMSA) | < 100 µM | [1] |
| Effect on ssDNA Binding | RPA binding to single-stranded DNA | Electrophoretic Mobility Shift Assay (EMSA) | No significant inhibition | [1][2] |
No peer-reviewed data on the cytotoxic IC50 values of this compound in specific cancer cell lines such as U2OS, HeLa, A549, or MCF-7 were identified in the public domain.
Mechanism of Action: Disruption of the ATR-Chk1 Signaling Pathway
This compound's primary mechanism of action is the induction of replication stress through the inhibition of RPA. This leads to the activation of the Ataxia Telangiectasia and Rad3-related (ATR)-Chk1 signaling pathway, a critical regulator of the cellular response to DNA damage and replication fork stalling.
Signaling Pathway Diagram
Caption: this compound inhibits RPA, disrupting ATR activation and downstream signaling.
Experimental Workflows and Protocols
Experimental Workflow: Assessing this compound Activity
Caption: Workflow for evaluating the cellular effects of this compound.
Detailed Methodologies
1. Electrophoretic Mobility Shift Assay (EMSA) for RPA-DNA Binding
This protocol is adapted from standard EMSA procedures to assess the effect of this compound on RPA's DNA binding activities.
a. Reagents and Materials:
-
Purified recombinant human RPA protein
-
This compound (dissolved in DMSO)
-
Single-stranded and double-stranded DNA oligonucleotides (30-40 bp), 5'-end labeled with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye)
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.9), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol, 0.1 mg/ml BSA
-
Native polyacrylamide gel (6%) in 0.5x TBE buffer
-
TBE Buffer: 89 mM Tris-borate, 2 mM EDTA
-
Loading Dye (6X): 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol
-
Detection system appropriate for the DNA label (e.g., chemiluminescence or fluorescence imager)
b. Procedure:
-
Prepare binding reactions in a total volume of 20 µL.
-
Add the following components in order: sterile water, 5x Binding Buffer, labeled DNA probe (final concentration ~1 nM).
-
Add varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) or DMSO vehicle control to the reactions. Pre-incubate for 15 minutes at room temperature.
-
Add purified RPA protein (final concentration ~5-10 nM) to initiate the binding reaction.
-
Incubate the reactions for 30 minutes at 37°C.
-
Add 4 µL of 6X Loading Dye to each reaction.
-
Load the samples onto a pre-run 6% native polyacrylamide gel.
-
Run the gel at 100-150V in 0.5x TBE buffer at 4°C until the dye front reaches the bottom.
-
Transfer the DNA to a nylon membrane and detect the labeled probe according to the manufacturer's instructions.
-
Analyze the shift in mobility of the DNA probe, where a retarded band indicates RPA-DNA complex formation.
2. DNA Fiber Assay for Replication Fork Dynamics
This protocol allows for the visualization of individual DNA replication forks to assess the impact of this compound on fork progression and stability.
a. Reagents and Materials:
-
Cell line of interest (e.g., U2OS, HeLa)
-
This compound (dissolved in DMSO)
-
5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)
-
Spreading Buffer: 200 mM Tris-HCl (pH 7.4), 50 mM EDTA, 0.5% SDS
-
Primary antibodies: mouse anti-BrdU (recognizes IdU) and rat anti-BrdU (recognizes CldU)
-
Fluorescently-labeled secondary antibodies: anti-mouse (e.g., Alexa Fluor 488) and anti-rat (e.g., Alexa Fluor 594)
-
Microscope slides and coverslips
-
Fluorescence microscope
b. Procedure:
-
Plate cells at a low density and allow them to grow for 24-48 hours.
-
Treat cells with a desired concentration of this compound or DMSO for a specified time (e.g., 1-4 hours).
-
Pulse-label the cells with 25 µM CldU for 20-30 minutes.
-
Wash the cells with warm media and then pulse-label with 250 µM IdU for 20-30 minutes.
-
Wash the cells with PBS, trypsinize, and resuspend in PBS at a concentration of 2.5 x 10^5 cells/mL.
-
Mix 2 µL of the cell suspension with 8 µL of Spreading Buffer on a microscope slide.
-
Allow the cell lysate to spread down the slide by tilting it.
-
Air dry and fix the slides in 3:1 methanol:acetic acid for 10 minutes.
-
Denature the DNA with 2.5 M HCl for 30-60 minutes.
-
Wash with PBS and block with 1% BSA in PBS-T for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Mount the slides and acquire images using a fluorescence microscope.
-
Measure the length of the CldU and IdU tracks to determine replication fork speed and analyze the frequency of stalled forks.
3. Western Blot for ATR-Chk1 Pathway Activation
This protocol is for detecting changes in the phosphorylation status of key proteins in the ATR-Chk1 pathway following this compound treatment.
a. Reagents and Materials:
-
Cell line of interest
-
This compound (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ATR (Ser428), anti-ATR, anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-RPA32 (Ser4/8), anti-RPA32, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting apparatus
b. Procedure:
-
Treat cells with this compound at various concentrations and for different time points. A positive control, such as hydroxyurea (B1673989) (HU), should be included.
-
Lyse the cells in Lysis Buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control and total protein levels to determine the change in phosphorylation.
References
- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NSC15520 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC15520 is a small molecule inhibitor of Replication Protein A (RPA), a critical protein in DNA replication, repair, and the DNA damage response (DDR). Specifically, this compound targets the N-terminal domain of the RPA1 subunit (RPA70N), a key interaction site for various proteins involved in DDR signaling pathways. By binding to this domain, this compound competitively inhibits the interaction of RPA with proteins such as p53 and RAD9. This disruption leads to the destabilization of replication forks and sensitizes cancer cells to genotoxic stress, ultimately promoting cell death. These characteristics make this compound a valuable tool for studying DNA repair mechanisms and a potential candidate for combination cancer therapies.
However, it is important to note that this compound has demonstrated suboptimal drug-like properties, including hydrophobicity, low specificity, and poor metabolic stability, which have so far limited its progression to clinical trials.
Mechanism of Action
This compound functions by directly binding to the RPA70N domain of the RPA1 subunit. This interaction sterically hinders the recruitment of other proteins that normally bind to this domain to initiate DNA damage signaling and repair. The primary consequences of this compound activity in cells are:
-
Inhibition of RPA-Protein Interactions: this compound blocks the association of RPA with key checkpoint and repair proteins like p53 and RAD9.
-
Replication Fork Destabilization: By interfering with RPA's function in stabilizing single-stranded DNA (ssDNA) at replication forks, this compound can lead to fork collapse and the generation of DNA double-strand breaks.
-
Sensitization to Genotoxic Agents: By crippling the DNA damage response, this compound can enhance the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (RPA-p53 Interaction) | 10 µM | In vitro competitive binding assay with p53-GST peptide | [1] |
| Helix Destabilization Inhibition | < 100 µM | In vitro assay measuring the destabilization of a duplex DNA oligonucleotide | [1] |
| ssDNA Binding Inhibition | Not observed at concentrations that inhibit helix destabilization | In vitro binding assay with single-stranded oligonucleotides | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
Stock Solution Preparation and Storage
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 404.5 g/mol ), add 247.22 µL of DMSO.
-
Storage:
-
Store the stock solution in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.
-
Avoid repeated freeze-thaw cycles.
-
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Optimization for specific cell lines is recommended.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Experimental Workflow
The following diagram outlines the general workflow for a cell-based experiment using this compound.
References
Application Notes and Protocols for NSC15520 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC15520 is a small molecule inhibitor targeting the N-terminal DNA binding domain (DBD) of the 70 kDa subunit of Replication Protein A (RPA70). By specifically interacting with this domain, this compound has been shown to disrupt the protein-protein interactions between RPA and key players in the DNA damage response (DDR) pathway, such as p53 and Rad9. This interference with the DDR machinery makes this compound a compound of interest for cancer research, particularly for its potential to sensitize cancer cells to genotoxic agents like chemotherapy and radiation.[1][2]
These application notes provide a comprehensive overview of the known mechanisms of this compound and detailed protocols for its use in cancer cell line studies.
Mechanism of Action
This compound functions by competitively inhibiting the binding of proteins, such as the tumor suppressor p53 and the checkpoint protein Rad9, to the N-terminal domain of RPA70.[1] This domain is crucial for the recruitment of various proteins involved in DNA replication, repair, and damage signaling. By blocking these interactions, this compound can disrupt the cell's ability to respond to and repair DNA damage, potentially leading to increased cell death, especially in cancer cells that are often more reliant on specific DNA repair pathways for survival. Additionally, this compound has been observed to inhibit the helix destabilization activity of RPA, which is dependent on the N-terminal domain of RPA70.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the DNA Damage Response (DDR) pathway. Specifically, it interferes with the ATR (Ataxia Telangiectasia and Rad3-related) signaling cascade, where RPA plays a critical role in sensing single-stranded DNA (ssDNA) at sites of DNA damage and recruiting ATRIP (ATR-Interacting Protein) and subsequently ATR kinase. By blocking the interaction of key checkpoint proteins with RPA, this compound can attenuate the downstream signaling, leading to a compromised cell cycle checkpoint and reduced DNA repair capacity. This can result in the accumulation of DNA damage and ultimately trigger apoptosis, particularly in p53-proficient cells.
Figure 1: Simplified signaling pathway showing the mechanism of action of this compound.
Data Presentation
While specific quantitative data for this compound across a wide range of cancer cell lines is not extensively available in the public domain, the following table summarizes the known inhibitory concentrations. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific cell line and experimental setup.
| Parameter | Value | Context | Reference |
| IC50 | 10 µM | Inhibition of RPA interaction with a GST-p53 peptide in vitro. | [1] |
| Inhibitory Range | 25 - 400 µM | Inhibition of RPA's helix destabilization activity on duplex DNA. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the DNA damage response pathway.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-RPA70, anti-phospho-RPA32 (S4/S8), anti-Chk1, anti-phospho-Chk1 (S345))
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Protein electrophoresis and transfer equipment
Protocol:
-
Seed cells in 6-well or 10 cm plates and treat with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Figure 3: General workflow for Western Blot analysis.
Conclusion
This compound presents an interesting tool for investigating the role of RPA in the DNA damage response in cancer cells. The provided protocols offer a starting point for researchers to explore its cytotoxic, pro-apoptotic, and cell cycle-modulating effects. Due to the limited availability of specific quantitative data on this compound in various cancer cell lines, it is imperative for researchers to perform careful dose-response and time-course experiments to optimize the experimental conditions for their specific models. Further research is warranted to fully elucidate the therapeutic potential of this compound, both as a standalone agent and in combination with other cancer therapies.
References
Application Notes and Protocols: Investigating the Synergy of NSC15520 and Cisplatin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors, including lung, ovarian, and testicular cancers. Its efficacy is primarily attributed to its ability to form DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. However, the development of cisplatin resistance, often mediated by enhanced DNA repair mechanisms, remains a significant clinical challenge.
A promising strategy to overcome cisplatin resistance is the combination with agents that target DNA damage response (DDR) pathways. One such target is Replication Protein A (RPA), a single-stranded DNA-binding protein essential for DNA replication, recombination, and repair. NSC15520 has been identified as an inhibitor of RPA, disrupting its interaction with key proteins in the DNA damage response pathway, such as p53 and Rad9. By inhibiting RPA, this compound has the potential to sensitize cancer cells to DNA-damaging agents like cisplatin, representing a novel and targeted approach to enhance therapeutic outcomes.
These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating the combination of this compound and cisplatin in vitro. While direct published data on the synergistic effects of this specific combination is limited, the provided protocols are based on established methodologies for evaluating similar drug combinations targeting DNA repair pathways.
Scientific Rationale for Combination Therapy
Cisplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which distort the DNA double helix and block replication and transcription.[1][2] Cancer cells can tolerate this damage by activating robust DNA repair mechanisms, primarily the Nucleotide Excision Repair (NER) pathway, which recognizes and removes these adducts.[3] RPA plays a crucial role in the NER pathway by binding to the single-stranded DNA intermediates generated during the repair process.[4]
This compound, as an RPA inhibitor, is hypothesized to disrupt this repair process. By preventing the proper function of RPA, this compound could lead to the accumulation of unrepaired cisplatin-induced DNA damage, thereby enhancing the cytotoxic effect of cisplatin and potentially overcoming resistance. This synergistic interaction is predicated on the dual attack on cancer cell viability: cisplatin inducing DNA damage and this compound preventing its repair.
Quantitative Data Summary
As of the current literature review, specific quantitative data (e.g., IC50 values, combination indices) for the combination of this compound and cisplatin is not available. The following tables provide a template for how such data, once generated through the described experimental protocols, should be structured for clear comparison and analysis.
Table 1: Single Agent and Combination IC50 Values (Template)
| Cell Line | Drug | IC50 (µM) ± SD |
| A549 | This compound | [Experimental Data] |
| Cisplatin | [Experimental Data] | |
| This compound + Cisplatin (Concurrent) | [Experimental Data] | |
| This compound (24h pre-treatment) + Cisplatin | [Experimental Data] | |
| OVCAR-3 | This compound | [Experimental Data] |
| Cisplatin | [Experimental Data] | |
| This compound + Cisplatin (Concurrent) | [Experimental Data] | |
| This compound (24h pre-treatment) + Cisplatin | [Experimental Data] |
Table 2: Combination Index (CI) Analysis (Template)
The Combination Index (CI) should be calculated using the Chou-Talalay method to determine the nature of the drug interaction.
| Cell Line | Drug Combination | Fa (Fraction Affected) | CI Value | Interpretation |
| A549 | This compound + Cisplatin | 0.25 | [Experimental Data] | [Synergism/Additive/Antagonism] |
| 0.50 | [Experimental Data] | [Synergism/Additive/Antagonism] | ||
| 0.75 | [Experimental Data] | [Synergism/Additive/Antagonism] | ||
| OVCAR-3 | This compound + Cisplatin | 0.25 | [Experimental Data] | [Synergism/Additive/Antagonism] |
| 0.50 | [Experimental Data] | [Synergism/Additive/Antagonism] | ||
| 0.75 | [Experimental Data] | [Synergism/Additive/Antagonism] |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the efficacy and mechanism of action of this compound in combination with cisplatin.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic effects of this compound and cisplatin, alone and in combination, and to calculate IC50 values.
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, OVCAR-3 ovarian carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or DMSO)
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and cisplatin in complete medium. For combination treatments, prepare solutions with a fixed ratio of the two drugs or vary the concentration of one while keeping the other constant.
-
Treatment:
-
Single Agent: Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (DMSO or saline).
-
Combination Treatment (Concurrent): Add 100 µL of the premixed combination drug solutions.
-
Combination Treatment (Sequential): Treat with one drug (e.g., this compound) for a specified period (e.g., 24 hours), then remove the medium and add the second drug (cisplatin) for a further incubation period.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilizing formazan (B1609692) crystals) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis in a suitable software (e.g., GraphPad Prism). For combination studies, calculate the Combination Index (CI) to assess synergy.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and cisplatin, alone and in combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of DNA Damage Response Pathways
Objective: To investigate the effect of this compound and cisplatin on key proteins involved in the DNA damage response.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATR, anti-phospho-Chk1, anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the apoptosis assay protocol. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed synergistic mechanism of this compound and cisplatin.
Caption: Experimental workflow for the cell viability assay.
Caption: Workflow for apoptosis and western blot analysis.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel DNA Repair Inhibitors Targeting XPG to Enhance Cisplatin Therapy in Non-Small Cell Lung Cancer: Insights from In Silico and Cell-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effect of NSC15520 with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, exploiting synthetic lethality has emerged as a powerful strategy. This approach targets two genes or pathways that are individually non-essential for cell survival but become lethal when inhibited simultaneously. A prime example is the clinical success of Poly(ADP-ribose) polymerase (PARP) inhibitors in cancers with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations.[1][2][3] PARP inhibitors block the repair of single-strand DNA breaks (SSBs), which then collapse replication forks, leading to double-strand breaks (DSBs).[1][4] In HR-deficient cells, these DSBs cannot be repaired, resulting in cell death.
However, both intrinsic and acquired resistance to PARP inhibitors present significant clinical challenges.[5] A promising strategy to overcome this resistance and to broaden the applicability of PARP inhibitors to HR-proficient tumors is to combine them with agents that induce a "BRCAness" phenotype or otherwise compromise the DNA Damage Response (DDR).
This document outlines the scientific rationale and provides detailed protocols for investigating the synergistic anti-tumor effect of combining NSC15520, a first-generation inhibitor of Replication Protein A (RPA), with PARP inhibitors. RPA is a critical protein that binds to and stabilizes single-stranded DNA (ssDNA) intermediates during DNA replication and repair.[6][7] By inhibiting RPA, this compound can induce replication stress and genomic instability. The central hypothesis is that the simultaneous inhibition of PARP and RPA will create an overwhelming level of unrepaired DNA damage, leading to a potent synergistic killing of cancer cells.[6][7]
Mechanism of Synergistic Action
The proposed synergistic interaction between this compound and PARP inhibitors is rooted in their complementary roles in the DNA Damage Response (DDR) pathway.
-
PARP Inhibition : PARP inhibitors trap the PARP enzyme on DNA at the site of SSBs.[1][4] This prevents the recruitment of downstream repair factors. During DNA replication, when a replication fork encounters a PARP-trapped SSB, the fork collapses, generating a one-sided DSB.
-
RPA's Role : In response to replication stress and the formation of ssDNA at stalled forks, RPA is recruited to these sites. It protects the ssDNA from nucleolytic degradation and serves as a platform for the recruitment of other DDR proteins, including the ATR kinase, to initiate cell cycle arrest and DNA repair.[6][7]
-
This compound Action : this compound inhibits the ssDNA-binding function of RPA. This leads to the destabilization of replication forks and prevents the proper signaling and repair of DNA damage.
-
Synergistic Lethality : When used in combination, PARP inhibitors generate an abundance of stalled and collapsed replication forks. The concurrent inhibition of RPA by this compound prevents the stabilization and protection of the exposed ssDNA at these sites. This leads to extensive DNA degradation, chromosomal pulverization, and ultimately, apoptotic cell death.[6] This combination has the potential to be effective even in cancer cells with proficient homologous recombination, thereby expanding the utility of PARP inhibitors.[7]
Data Presentation: Quantitative Analysis of Synergy
The synergistic effect of combining this compound with a PARP inhibitor (e.g., Olaparib, Talazoparib) can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Cytotoxicity of this compound and Olaparib in Ovarian Cancer Cell Lines
| Cell Line | BRCA Status | This compound IC50 (µM) | Olaparib IC50 (µM) |
| OVCAR-8 | Wild-Type | 15.2 | 8.5 |
| PEO1 | Mutant | 12.8 | 0.1 |
| SKOV3 | Wild-Type | 18.5 | 12.3 |
Table 2: Combination Index (CI) Values for this compound and Olaparib Combination
| Cell Line | Fraction Affected (Fa) | Combination Index (CI)* | Synergy Level |
| OVCAR-8 | 0.50 | 0.65 | Synergy |
| 0.75 | 0.48 | Strong Synergy | |
| PEO1 | 0.50 | 0.32 | Strong Synergy |
| 0.75 | 0.21 | Very Strong Synergy | |
| SKOV3 | 0.50 | 0.71 | Synergy |
| 0.75 | 0.55 | Synergy |
*CI values are representative and should be determined experimentally. CI < 0.1: Very Strong Synergy; 0.1-0.3: Strong Synergy; 0.3-0.7: Synergy.[8]
Experimental Protocols
The following are key protocols to characterize the synergistic interaction between this compound and PARP inhibitors.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a PARP inhibitor, and to quantify their synergistic cytotoxicity.
Materials:
-
Cancer cell lines (e.g., OVCAR-8, PEO1, SKOV3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib; stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere for 24 hours.
-
Single-Agent Titration:
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.
-
Treat cells with a range of concentrations for each drug individually to determine the IC50 value. Include a vehicle control (DMSO).
-
-
Combination Treatment:
-
Based on the IC50 values, prepare drug combinations at a constant ratio (e.g., based on the ratio of their IC50s).
-
Treat cells with serial dilutions of the drug combination.
-
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize luminescence readings to the vehicle control to determine the fraction of affected cells (Fa).
-
Calculate IC50 values using non-linear regression.
-
Input the Fa values for the combination treatments into CompuSyn software to calculate the Combination Index (CI).
-
Protocol 2: Western Blotting for DNA Damage Markers
Objective: To assess the level of DNA damage and pathway modulation upon treatment.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-γH2AX (Ser139), anti-PAR, anti-RPA32 (phospho S33), anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Treatment: Seed cells in 6-well plates. Treat with this compound, PARP inhibitor, the combination, and vehicle control for 24 hours at specified concentrations (e.g., IC50).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control. An increase in γH2AX indicates an increase in DNA DSBs. A decrease in PAR indicates successful PARP inhibition.
Protocol 3: Clonogenic Survival Assay
Objective: To evaluate the long-term effect of the drug combination on the reproductive integrity of single cells.
Materials:
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere for 24 hours.
-
Treatment: Treat cells with low concentrations of this compound, PARP inhibitor, or the combination for 24 hours.
-
Recovery: After 24 hours, remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining and Counting:
-
Wash colonies with PBS.
-
Fix with methanol (B129727) for 15 minutes.
-
Stain with Crystal Violet solution for 20 minutes.
-
Wash with water and air dry.
-
Count colonies containing ≥50 cells.
-
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control. A synergistic effect is observed if the surviving fraction of the combination treatment is significantly lower than that of either single agent.
Conclusion
The combination of the RPA inhibitor this compound and PARP inhibitors represents a rational and promising therapeutic strategy. By targeting two distinct but complementary nodes within the DNA damage response network, this approach has the potential to induce profound synthetic lethality in cancer cells. The protocols detailed herein provide a comprehensive framework for the preclinical evaluation of this synergy, from quantitative assessment of cytotoxicity to the mechanistic elucidation of the underlying DNA damage. Successful validation of this combination could pave the way for new therapeutic avenues to overcome PARP inhibitor resistance and improve outcomes for a broader range of cancer patients.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Models Using NSC15520
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the small molecule inhibitor NSC15520 in preclinical in vivo xenograft models of cancer. The protocols are based on established methodologies for similar compounds targeting the DNA Damage Response (DDR) pathway and general best practices for xenograft studies.
Introduction to this compound
This compound is a small molecule inhibitor that targets Replication Protein A (RPA), a critical component of the DNA damage response and repair (DDR) pathways.[1][2] By inhibiting RPA, this compound can induce replication stress and sensitize cancer cells to DNA damaging agents, making it a promising candidate for cancer therapy.[1][2] Cancer cells often exhibit higher levels of replication stress compared to normal cells, providing a potential therapeutic window for RPA inhibitors.[1] Preclinical studies with other RPA inhibitors have demonstrated anti-tumor activity both as single agents and in combination with chemotherapy.[3]
Core Mechanism of Action
This compound functions by interfering with the activity of RPA, a key protein complex that binds to single-stranded DNA (ssDNA). This binding is essential for various DNA metabolic processes, including DNA replication, recombination, and repair.[2] Inhibition of RPA leads to the accumulation of ssDNA, triggering the ATR/Chk1 signaling pathway, a major regulator of the cellular response to replication stress.[1][2] Persistent replication stress and the inability to properly repair DNA damage can ultimately lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Applications
-
Evaluation of single-agent anti-tumor efficacy: Assess the ability of this compound to inhibit tumor growth in various cancer cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models.
-
Combination therapy studies: Investigate the synergistic or additive effects of this compound when combined with standard-of-care chemotherapeutic agents or radiation therapy.[3]
-
Pharmacodynamic (PD) biomarker analysis: Monitor the in-vivo effects of this compound on the DDR pathway by analyzing biomarkers such as γH2AX, p-CHK1, and p-RPA32 in tumor tissues.
-
Toxicity and tolerability studies: Determine the maximum tolerated dose (MTD) and assess potential side effects of this compound treatment in animal models.
Data Presentation: Summary of Expected Outcomes
While specific quantitative data for this compound in vivo studies is not extensively published, the following table summarizes potential experimental readouts and expected outcomes based on the mechanism of action and data from other RPA inhibitors.
| Parameter | Metric | Expected Outcome with this compound Treatment | Reference Compound Example (NERx 329) |
| Tumor Growth | Tumor Volume (mm³) | Dose-dependent reduction in tumor growth rate. | 20 mg/kg of NERx 329 showed single-agent anticancer activity in H460 and A549 non-small cell lung cancer xenografts.[3] |
| Tumor Growth Inhibition | % TGI (Tumor Growth Inhibition) | Significant TGI compared to vehicle control. | Data for specific %TGI with NERx 329 as a single agent is not detailed in the provided search results. |
| Survival | Median or Overall Survival | Increased survival time in treated animals compared to control. | Not specified for reference compounds. |
| Body Weight | % Change from Baseline | Minimal to moderate body weight loss, indicating tolerability. | Not specified for reference compounds. |
| Pharmacodynamic Markers | Protein levels (e.g., γH2AX, p-CHK1) | Increased expression of DNA damage markers in tumor tissue. | Not specified for reference compounds. |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol describes the subcutaneous implantation of human cancer cell lines into immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., A549, H460, or other relevant lines)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect cells in a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold, sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Assess cell viability using Trypan Blue exclusion (should be >90%).
-
-
Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in an appropriate volume of cold PBS (or a 1:1 mixture of PBS and Matrigel) to achieve the desired cell concentration (typically 1-10 x 10⁶ cells in 100-200 µL).
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: this compound Administration and Efficacy Evaluation
This protocol outlines the procedure for treating tumor-bearing mice with this compound and assessing its anti-tumor activity.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline; the specific vehicle will depend on the solubility of this compound and requires optimization)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each dosing day, dilute the stock solution with the appropriate vehicle to the final desired concentration. The final concentration of the solvent (e.g., DMSO) should be kept low to avoid toxicity.
-
-
Treatment Administration:
-
Based on preclinical data for other RPA inhibitors like NERx 329, a starting dose of around 20 mg/kg could be considered for this compound, but this requires optimization.[3]
-
Administer this compound to the mice via the determined route (e.g., intraperitoneal (IP) injection, oral gavage (PO), or intravenous (IV) injection). The administration schedule will also need to be optimized (e.g., daily, every other day, etc.).
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., changes in behavior, appearance, weight loss).
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
At the end of the study, tumors and other tissues can be harvested for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Visualization of Signaling Pathways and Workflows
This compound Mechanism of Action: Inhibition of the DNA Damage Response
References
- 1. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RPA inhibition increases replication stress and suppresses tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Targeting Replication Protein A for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC15520 in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC15520, also known as fumaropimaric acid, is a small molecule inhibitor of Replication Protein A (RPA). RPA is a critical component of the DNA Damage Response (DDR) pathway, playing an essential role in DNA replication, repair, and recombination. In the context of lung cancer, where genomic instability is a hallmark and many therapies rely on inducing DNA damage, targeting RPA presents a promising therapeutic strategy. High expression of RPA has been identified as a negative prognostic biomarker for overall survival in smoking-related lung cancers, suggesting its importance in tumor cell survival and resistance to treatment.[1] this compound acts by specifically targeting the N-terminal DNA binding domain (DBD) of the RPA1 subunit (RPA70N), thereby disrupting its interaction with other crucial proteins such as p53 and RAD9. This interference leads to the destabilization of replication forks and sensitizes cancer cells to genotoxic agents. While direct studies of this compound in lung cancer are limited, its mechanism of action provides a strong rationale for its investigation as a potential therapeutic agent in this disease.
Mechanism of Action
This compound functions by inhibiting the ability of RPA to bind to single-stranded DNA (ssDNA), a crucial step in the repair of DNA damage and the stabilization of replication forks. By binding to the RPA70N domain, this compound prevents the recruitment of downstream signaling and repair proteins, leading to an accumulation of DNA damage and ultimately, cell death in cancer cells that are often under high replicative stress.
Data Presentation
| Compound | Cell Line | IC50 (µM) | Reference |
| MCI13E | A549 | ~ 5 | [2] |
| MCI13E | H460 | ~ 5 | [2] |
| TDRL-505 | H460 | 30.8 | [3] |
Signaling Pathway
The following diagram illustrates the central role of Replication Protein A (RPA) in the DNA Damage Response (DDR) pathway and highlights the point of intervention for this compound.
References
Troubleshooting & Optimization
NSC15520 solubility and preparation of stock solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and preparation of stock solutions for NSC15520.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a small molecule inhibitor of Replication Protein A (RPA).[1] It functions by specifically targeting the N-terminal DNA binding domain (DBD) of the RPA70 subunit, thereby blocking its interactions with proteins such as p53 and RAD9.[1][2] This inhibitory action disrupts the normal processes of DNA replication, repair, recombination, and damage response signaling.[1]
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 418.5 g/mol .[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[2]
Solubility and Stock Solution Preparation
Solubility Data
Quantitative solubility data for this compound is summarized in the table below.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[2] |
| Dimethylformamide (DMF) | 30 mg/mL[2] |
| Ethanol | 30 mg/mL[2] |
Preparation of Stock Solutions
Here is a detailed protocol for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)[2]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated pipettes
-
Vortex mixer
Protocol:
-
Calculate the required mass of this compound.
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 418.5 g/mol = 0.004185 g = 4.185 mg
-
-
-
Weigh the this compound.
-
Carefully weigh out the calculated mass of this compound powder using an analytical balance.
-
-
Dissolve in DMSO.
-
Add the weighed this compound to a sterile tube.
-
Add the desired volume of DMSO (e.g., 1 mL for a 10 mM solution based on the calculation above).
-
Cap the tube tightly.
-
-
Ensure complete dissolution.
-
Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Storage of Stock Solution.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Troubleshooting Guide
This section addresses potential issues that may arise during the preparation and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or cell culture media | The compound has lower solubility in aqueous solutions compared to the organic solvent stock. | - Increase the final concentration of the organic solvent in the working solution (though be mindful of solvent toxicity in cellular assays).- Prepare a more dilute stock solution and add a larger volume to the aqueous medium.- Briefly sonicate the final working solution to aid dissolution.- Ensure the pH of the final solution is compatible with the compound's stability. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Inaccurate initial weighing or pipetting. | - Always use freshly thawed aliquots of the stock solution.- Prepare new stock solutions from solid compound periodically.- Ensure proper calibration and use of balances and pipettes. |
| Loss of compound activity | The compound may be unstable in the working solution under experimental conditions (e.g., prolonged incubation at 37°C). | - Perform stability studies of this compound in your specific cell culture medium or buffer at the experimental temperature.- Prepare fresh working solutions immediately before each experiment.- Minimize the exposure of the compound to light if it is found to be photosensitive. |
Signaling Pathway and Mechanism of Action
References
Stability of NSC15520 in DMSO at -20°C
This technical support center provides guidance on the stability, storage, and handling of NSC15520 in Dimethyl Sulfoxide (DMSO). As specific stability data for this compound in DMSO at -20°C is not publicly available, the following information is based on general best practices for small molecule stability in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is typically dissolved in high-purity, anhydrous DMSO for creating stock solutions. DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.[1]
Q2: What are the recommended storage conditions for this compound in DMSO?
A2: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C.[2] Aliquoting the stock solution into single-use vials is advised to minimize freeze-thaw cycles.[2][3]
Q3: How long can I expect this compound to be stable in DMSO at -20°C?
A3: While specific stability data for this compound is unavailable, many small molecules remain stable in DMSO for extended periods when stored properly. For critical experiments, it is highly recommended to perform a stability assessment of your own. General guidelines suggest that stock solutions can be stable for up to one month at -20°C and up to six months at -80°C.[2]
Q4: How can I check the stability of my this compound stock solution?
A4: The stability of your this compound stock solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate and quantify the parent compound and any potential degradation products.
Troubleshooting Guides
Issue 1: My this compound in DMSO solution has changed color.
-
Possible Cause: A color change in your DMSO stock solution may indicate compound degradation or a reaction with the solvent.[3]
-
Troubleshooting Steps:
-
It is not recommended to use a solution that has changed color, as the identity and concentration of the active compound are no longer certain.[3]
-
Prepare a fresh stock solution using high-purity, anhydrous DMSO.
-
Ensure proper storage conditions, protecting the solution from light and elevated temperatures.
-
Issue 2: The this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.
-
Possible Cause: This is a common issue known as "salting out," where the compound is less soluble in the aqueous buffer than in the DMSO stock.[1]
-
Troubleshooting Steps:
-
Perform serial dilutions of your DMSO stock solution in DMSO first to lower the concentration before adding it to your aqueous medium.[1]
-
Ensure rapid and thorough mixing when diluting the DMSO stock into the aqueous buffer to prevent localized high concentrations that can lead to precipitation.[3]
-
Visually inspect the final working solution for any cloudiness or particles.[3]
-
Keep the final concentration of DMSO in your experimental medium as low as possible (typically <0.5%) to avoid solvent effects on your cells or assay.[2]
-
Data on General Compound Stability in DMSO
The following table summarizes general findings on the stability of small molecules in DMSO from various studies. This data should be used as a general guide, and compound-specific stability should always be experimentally verified.
| Storage Condition | Duration | Observation | Source |
| 4°C in DMSO/water (90/10) | 2 years | 85% of 1404 compounds were stable. | [4] |
| Room Temperature | 5 months | No significant difference in compound recovery between glass and polypropylene (B1209903) containers. | [3] |
| Multiple Freeze-Thaw Cycles | 11 cycles | No significant compound loss was observed. | [3] |
| -20°C or -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. | [2] |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in DMSO at -20°C over time.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in anhydrous, high-purity DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the vials at -20°C, protected from light.
-
-
Time Points for Analysis:
-
Establish a series of time points for analysis, for example: T=0 (initial), T=1 week, T=1 month, T=3 months, and T=6 months.
-
-
HPLC Analysis:
-
At each time point, take one vial of the this compound stock solution.
-
Allow the vial to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution in an appropriate mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Run a gradient elution method to separate this compound from potential degradation products.
-
Record the chromatogram and integrate the peak area of this compound.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area at T=0.
-
Calculate the percentage of this compound remaining at each time point.
-
A significant decrease in the peak area of this compound or the appearance of new peaks would indicate degradation.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: this compound's role in the DNA damage response pathway.
References
Technical Support Center: NSC15520 Experiments
Welcome to the technical support center for NSC15520, a small molecule inhibitor of Replication Protein A (RPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the N-terminal DNA binding domain (DBD) of the 70 kDa subunit of Replication Protein A (RPA70N). By binding to this domain, this compound blocks the interaction of RPA with other proteins involved in DNA damage response and repair, such as p53 and RAD9. This inhibition also hinders the destabilization of double-stranded DNA, a critical step in DNA replication and repair. The primary consequence of this action is the destabilization of replication forks, which sensitizes cancer cells to genotoxic stress.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research as a tool to study the effects of RPA inhibition. It can be used to sensitize cancer cells to DNA-damaging agents and to investigate the role of RPA in DNA replication, repair, and recombination.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C for up to 3 months, though it is advisable to aliquot to avoid repeated freeze-thaw cycles.[1] Aqueous solutions should generally be prepared fresh for each experiment.
Troubleshooting Guides
Solubility and Compound Handling Issues
Problem: I am having trouble dissolving this compound, or it is precipitating out of solution during my experiment.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | This compound is generally soluble in dimethyl sulfoxide (B87167) (DMSO). For aqueous-based assays, prepare a high-concentration stock solution in 100% DMSO first. |
| Precipitation in Aqueous Media | It is common for compounds dissolved in DMSO to precipitate when diluted into aqueous media.[1] To mitigate this, add the DMSO stock solution to your aqueous buffer or cell culture medium while vortexing or stirring to ensure rapid and even dispersion. Warming the solution to 37°C may also aid in dissolution.[1] |
| Final DMSO Concentration Too High | High concentrations of DMSO can be toxic to cells.[2] Most cell lines can tolerate DMSO concentrations up to 0.5-1%.[2] Prepare your DMSO stock at a concentration that allows for a final DMSO concentration in your assay to be within this non-toxic range. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Low Solubility in Final Buffer | The composition of your final buffer (e.g., pH, salt concentration) can affect the solubility of this compound. If precipitation persists, you may need to optimize your buffer conditions or consider the use of a mild surfactant, though this should be validated for compatibility with your assay. |
Experimental Protocol: Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve solid this compound in 100% DMSO to create a stock solution (e.g., 10 mM). If the compound does not readily dissolve, gentle warming to 37°C and sonication can be applied.[1]
-
Intermediate Dilutions (if necessary): If you are performing dose-response experiments, it is critical to make serial dilutions in 100% DMSO.[3]
-
Preparation of Final Working Solution: Just before use, dilute the DMSO stock solution into your final aqueous buffer or cell culture medium to the desired working concentration. Add the stock solution dropwise to the rapidly stirring or vortexing aqueous solution to minimize precipitation.
Inconsistent Results in Cell-Based Assays
Problem: I am observing high variability or inconsistent results in my cell-based assays (e.g., cytotoxicity, cell viability) with this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Health and Density | Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an optimal density.[4] Over-confluent or unhealthy cells can lead to variable responses. Perform a cell viability count before seeding.[4] |
| Uneven Cell Plating | Uneven distribution of cells in multi-well plates can cause significant variability.[5] After plating, allow the plate to sit at room temperature for a short period before transferring to the incubator to ensure even settling. |
| DMSO Cytotoxicity | As mentioned, high concentrations of DMSO can be toxic to cells.[2] Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your specific cell line. Always include a vehicle control. |
| Compound Stability in Media | The stability of this compound in cell culture media over long incubation periods may be a factor. Consider refreshing the media with a freshly prepared compound solution for long-term experiments. |
| Assay Readout Issues | For assays with colorimetric or fluorescent readouts, ensure your plate reader settings are optimized and that there is no signal bleed-through between wells.[1] The choice of microplate (e.g., black-walled for fluorescence) is also important.[6] |
Experimental Workflow: Cell-Based Assay Optimization
References
Technical Support Center: Optimizing NSC15520 Concentration for Cytotoxicity Assays
Welcome to the technical support center for optimizing NSC15520 concentration in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer standardized protocols for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound, also known as Fumaropimaric acid, is a small molecule inhibitor of Replication Protein A (RPA). RPA is a critical protein that binds to single-stranded DNA (ssDNA) and is essential for DNA replication, repair, and recombination. This compound is thought to target the N-terminal region of the RPA70 subunit, disrupting its ability to bind to ssDNA and interact with other key proteins in the DNA Damage Response (DDR) pathway. This inhibition can lead to cell cycle arrest and cytotoxicity, particularly in cancer cells that are already under replicative stress.
Q2: What is the recommended starting concentration range for this compound in a cytotoxicity assay? A2: There is limited publicly available data detailing specific IC50 values for this compound across various cell lines. Therefore, it is crucial to perform a dose-range-finding experiment to determine the optimal concentration for your specific cell line and experimental conditions. A broad starting range, for instance from 0.1 µM to 100 µM, in a serial dilution is recommended for an initial screen.
Q3: Which type of cytotoxicity assay is most suitable for this compound? A3: Tetrazolium-based assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used and would be a suitable starting point. These assays measure the metabolic activity of viable cells. However, other assays such as LDH (lactate dehydrogenase) release assays, which measure membrane integrity, can also be used to confirm results and provide a more comprehensive understanding of the cytotoxic mechanism.
Q4: How long should I incubate the cells with this compound? A4: The optimal incubation time is dependent on the cell line's doubling time and the mechanism of the compound. Since this compound interferes with DNA replication and repair, its effects may not be immediate. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[1] It is advisable to test multiple time points (e.g., 24h, 48h, and 72h) to characterize the time-dependent effects of the compound.[2][3]
Q5: Do I need a special solvent for this compound? A5: The solubility of this compound should be determined from the supplier's datasheet. Many small molecules are dissolved in dimethyl sulfoxide (B87167) (DMSO). It is critical to include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent (e.g., DMSO) as that used in the highest concentration of this compound. This ensures that any observed cytotoxicity is due to the compound and not the solvent. DMSO concentrations should typically be kept below 0.5% v/v to avoid solvent-induced toxicity.
Troubleshooting Guide
Q1: I am observing high variability between my replicate wells. What could be the cause? A1: High variability is a common issue in plate-based assays and can stem from several factors:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently mix the suspension between pipetting steps to prevent cells from settling.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique. For adding multiple reagents, consider using a multichannel pipette.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the media and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Incomplete Formazan (B1609692) Solubilization (MTT Assay): If using an MTT assay, ensure the purple formazan crystals are completely dissolved before reading the plate. Mix thoroughly by pipetting or use a plate shaker.
Q2: I am not observing any cytotoxic effect, even at high concentrations of this compound. What should I do? A2: If this compound does not appear to be cytotoxic, consider the following:
-
Cell Line Resistance: The selected cell line may be resistant to the effects of this compound. This could be due to a variety of factors, including slow proliferation rates or robust DNA repair mechanisms.
-
Incubation Time: The cytotoxic effects may require a longer incubation period to become apparent. Consider extending the exposure time to 72 hours or longer.
-
Compound Stability: Ensure the compound has not degraded. Prepare fresh stock solutions and store them appropriately as recommended by the supplier.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the specific mode of cell death induced by this compound. Consider trying an alternative assay, such as one that measures apoptosis (e.g., Caspase-Glo) or membrane integrity (e.g., LDH release).
Q3: My negative control (untreated cells) shows low viability. What is wrong? A3: Low viability in the negative control points to a problem with the cells or culture conditions:
-
Cell Health: Ensure your cells are healthy, free of contamination (especially Mycoplasma), and in the logarithmic growth phase before seeding.
-
Seeding Density: Seeding too few cells can lead to poor growth and low signal, while seeding too many can lead to overgrowth and cell death. Optimize the seeding density for your specific cell line.
-
Reagent Toxicity: The assay reagents themselves might be toxic to your cells. Ensure they are prepared correctly and used within their expiration dates.
Q4: The absorbance readings in my MTT assay are very high, even in wells with dead cells. How can I fix this? A4: High background can be caused by several factors:
-
Compound Interference: If this compound has a color that absorbs light at the same wavelength as the formazan product (typically 570 nm), it can interfere with the reading. To correct for this, include a "compound-only" control with no cells. Subtract the absorbance of these wells from your experimental wells.
-
Precipitation: The compound may precipitate in the culture medium at higher concentrations, scattering light and leading to artificially high absorbance. Inspect the wells under a microscope for any precipitate. If precipitation is an issue, you may need to adjust the solvent or concentration range.
Quantitative Data Summary: this compound IC50 Values
As of late 2025, specific IC50 values for this compound are not widely reported in peer-reviewed literature. Researchers should perform initial dose-response experiments to establish the cytotoxic profile for their cell line of interest. The table below serves as a template for recording your experimental findings.
| Cell Line | Tissue of Origin | Incubation Time (hours) | Assay Type | IC50 (µM) | Notes / Reference |
| e.g., A549 | Lung Carcinoma | 48 | MTT | Enter Value | [Your Lab Notebook/Data] |
| e.g., MCF-7 | Breast Adenocarcinoma | 48 | MTT | Enter Value | [Your Lab Notebook/Data] |
| e.g., HCT116 | Colon Carcinoma | 72 | MTT | Enter Value | [Your Lab Notebook/Data] |
Detailed Experimental Protocol: MTT Assay for this compound
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT colorimetric assay.
Materials:
-
This compound compound
-
Appropriate cell line and complete culture medium
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Sterile PBS (Phosphate-Buffered Saline)
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at ~570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in a healthy, logarithmic growth phase. b. Dilute the cells in complete culture medium to the optimal seeding density (determined empirically for each cell line, typically between 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include the following controls:
- Negative Control: Wells with cells treated with culture medium only.
- Vehicle Control: Wells with cells treated with medium containing the highest concentration of the solvent used for this compound.
- Blank Control: Wells with medium only (no cells) to measure background absorbance. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure all crystals are fully dissolved.
-
Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: a. Subtract the average absorbance of the blank control wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visual Guides
The following diagrams illustrate key workflows and concepts relevant to your cytotoxicity experiments.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Caption: A logical guide for troubleshooting common assay issues.
Caption: Simplified DNA damage response pathway showing this compound action.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Targeting Replication Protein A for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting NSC15520 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NSC15520, a small molecule inhibitor of Replication Protein A (RPA). The information provided here will help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Replication Protein A (RPA). It specifically binds to the N-terminal DNA binding domain (DBD) of the RPA1 subunit (RPA70N), which blocks the interaction of RPA with other proteins involved in the DNA damage response (DDR), such as p53 and RAD9. This inhibition of RPA's protein-protein interactions can lead to destabilization of replication forks and sensitize cancer cells to DNA-damaging agents.
Q2: What are the known on-target effects of this compound that might be misinterpreted as off-target effects?
A2: Inhibition of RPA, an essential protein for DNA replication, repair, and recombination, can lead to a range of significant cellular effects that are a direct result of its on-target activity. These can include:
-
Increased Replication Stress: Inhibition of RPA can lead to the stalling and collapse of replication forks, resulting in increased DNA damage signaling.
-
Cell Cycle Arrest: As a consequence of DNA damage, cells may arrest at different phases of the cell cycle, most commonly in S-phase or at the G2/M checkpoint, to allow for DNA repair.
-
Induction of Apoptosis: If the level of DNA damage is too severe for the cell to repair, this compound treatment can lead to programmed cell death.
-
Synergistic Effects with DNA Damaging Agents: this compound can enhance the cytotoxicity of chemotherapeutic agents that cause DNA damage, such as cisplatin (B142131) and etoposide.
Q3: Are there any known specific off-target proteins for this compound?
A3: Currently, there is limited publicly available information detailing a comprehensive off-target profile for this compound against a broad panel of proteins (e.g., a kinase screen). Therefore, when troubleshooting unexpected experimental results, it is important to consider both the on-target effects of RPA inhibition and potential non-specific effects of the compound.
Q4: What is the recommended starting concentration for in vitro experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. Based on available data, a starting point for cell-based assays is in the range of 5-20 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter when using this compound in your experiments.
Problem 1: Higher than expected cytotoxicity or cell death.
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| High On-Target Activity | In cell lines with high replicative stress or defects in other DNA repair pathways, inhibition of RPA can be highly cytotoxic. Consider reducing the concentration of this compound or the treatment duration. |
| Compound Precipitation | High concentrations of this compound may lead to precipitation in cell culture media. Visually inspect your media for any precipitate. If observed, prepare fresh dilutions and consider using a lower final concentration. |
| Solvent Toxicity | If using a high concentration of a stock solution (e.g., in DMSO), the final concentration of the solvent in your culture media may be toxic to the cells. Ensure the final DMSO concentration is below 0.5%. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to DNA damage response inhibitors. Perform a dose-response curve to determine the IC50 for your specific cell line. |
Problem 2: Inconsistent or not reproducible results.
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Compound Instability | This compound solutions may degrade over time, especially with repeated freeze-thaw cycles. Prepare fresh stock solutions and aliquot for single use. Store at -80°C for long-term storage. |
| Inconsistent Cell Seeding | Variations in cell number per well can lead to inconsistent results. Ensure a homogenous cell suspension before seeding and use calibrated pipettes. |
| Variable Treatment Times | Ensure that the timing of compound addition and the total incubation time are consistent across all experiments. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. Avoid using the outermost wells or fill them with sterile media or PBS. |
Problem 3: No observable effect of the compound.
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Insufficient Compound Concentration | The concentration of this compound may be too low to elicit a response in your cell line. Perform a dose-response experiment with a wider range of concentrations. |
| Short Treatment Duration | The observed phenotype may require a longer exposure to the compound. Perform a time-course experiment to determine the optimal treatment duration. |
| Inactive Compound | The compound may have degraded. Prepare a fresh stock solution from a new batch of solid compound if possible. |
| Cell Line Resistance | The chosen cell line may have robust DNA damage response pathways that compensate for RPA inhibition. Consider using a cell line with known DDR deficiencies or combining this compound with another DDR inhibitor. |
Quantitative Data Summary
| Parameter | Value | Comments |
| On-Target IC50 | ~10 µM | Inhibition of RPA-p53 interaction. |
| Effective Cellular Concentration | 5 - 20 µM | Varies by cell line and experimental endpoint. A dose-response experiment is highly recommended. |
| Off-Target IC50 | Not well characterized | No comprehensive public data available on specific off-target protein inhibition. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for DNA Damage Response Markers (γH2AX)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include positive (e.g., etoposide) and negative controls.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk and incubate with a primary antibody against γH2AX overnight at 4°C. Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for RPA Foci
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against RPA overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
Visualizations
Technical Support Center: Overcoming Resistance to NSC15520 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to the Replication Protein A (RPA) inhibitor, NSC15520.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the N-terminal domain of the RPA1 subunit (RPA70N).[1] This domain is crucial for recruiting proteins involved in the DNA damage response (DDR), such as ATR (Ataxia Telangiectasia and Rad3-related protein). By binding to RPA70N, this compound disrupts the normal function of RPA in DNA repair and replication, leading to the destabilization of replication forks and sensitizing cancer cells to genotoxic agents.[1]
Q2: What are the known limitations of this compound?
A2: While effective in preclinical models, this compound has demonstrated suboptimal drug-like properties that have hindered its clinical development. These limitations include high hydrophobicity, low specificity, and poor metabolic stability.
Q3: Have specific mechanisms of acquired resistance to this compound been documented?
A3: Currently, there is a lack of published literature specifically detailing acquired resistance mechanisms to this compound in cancer cell lines. However, based on resistance mechanisms observed for other DNA Damage Response (DDR) inhibitors, several potential mechanisms can be hypothesized.
Q4: What are the potential or hypothesized mechanisms of resistance to this compound?
A4: Based on analogous resistance to other DDR inhibitors, potential mechanisms of resistance to this compound may include:
-
Alterations in the Drug Target: Mutations in the RPA1 gene that alter the binding site of this compound could reduce its efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[2][3]
-
Activation of Alternative DNA Repair Pathways: Cancer cells might upregulate compensatory DNA repair pathways to bypass the inhibition of RPA.
-
Changes in Protein-Protein Interactions: Alterations in the interaction between RPA and its partner proteins could reduce the cell's dependency on the this compound-sensitive pathway.
Q5: What strategies can be employed to overcome resistance to this compound?
A5: Combination therapy is a promising strategy to overcome potential resistance to this compound.[1][4] Combining this compound with conventional chemotherapeutic agents that induce DNA damage (e.g., cisplatin, etoposide) can create a synthetic lethal effect. Additionally, combining this compound with inhibitors of other key DDR proteins, such as ATR or DNA-PK, could prevent the activation of compensatory repair pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced this compound efficacy in a previously sensitive cell line. | Development of acquired resistance. | 1. Verify Drug Integrity: Ensure the stock solution of this compound has not degraded. 2. Sequence RPA1 Gene: Check for mutations in the this compound binding site. 3. Assess Drug Efflux: Use an ABC transporter inhibitor (e.g., verapamil) to see if it restores sensitivity. 4. Profile Gene Expression: Analyze changes in the expression of DNA repair genes. |
| High variability in experimental results with this compound. | Poor solubility or stability of this compound in culture media. | 1. Optimize Solubilization: Use appropriate solvents (e.g., DMSO) and ensure complete dissolution before adding to media. 2. Prepare Fresh Solutions: Make fresh dilutions of this compound for each experiment. 3. Minimize Light Exposure: Protect this compound solutions from light to prevent photodegradation. |
| This compound shows toxicity in non-cancerous control cells. | Low specificity of this compound. | 1. Dose-Response Curve: Determine the optimal concentration that maximizes cancer cell death while minimizing toxicity in control cells. 2. Combination Therapy: Use lower concentrations of this compound in combination with another agent to achieve a synergistic effect. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
DNA Fiber Analysis
This technique is used to visualize and analyze DNA replication dynamics at the single-molecule level, allowing for the assessment of replication fork stability after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
Lysis buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Spreading buffer (PBS)
-
Microscope slides
-
Primary antibodies (anti-CldU, anti-IdU)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
Plate cells on coverslips or in dishes.
-
Treat cells with this compound for the desired time.
-
Pulse-label the cells with 25 µM CldU for 20-30 minutes.
-
Wash the cells with pre-warmed medium.
-
Pulse-label the cells with 250 µM IdU for 20-30 minutes.
-
Harvest the cells and resuspend them in PBS.
-
Mix a small volume of cell suspension with lysis buffer on a microscope slide.
-
Tilt the slide to allow the DNA to spread.
-
Air-dry and fix the slides in 3:1 methanol:acetic acid.
-
Denature the DNA with 2.5 M HCl.
-
Block the slides and incubate with primary antibodies against CldU and IdU.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the slides and visualize the DNA fibers using a fluorescence microscope.
-
Measure the length of the CldU and IdU tracks to assess replication fork progression and stalling.
Co-Immunoprecipitation (Co-IP)
This protocol can be used to investigate the interaction of RPA with other proteins in the presence or absence of this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against RPA1
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against RPA1 overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.
Visualizations
References
- 1. PARP inhibitors in ovarian cancer: overcoming resistance with combination strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. academic.oup.com [academic.oup.com]
NSC15520 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with NSC15520, a small molecule inhibitor of Replication Protein A (RPA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of the N-terminal domain of the RPA1 subunit (RPA70N).[1] It functions by disrupting the interaction between RPA and other proteins involved in the DNA damage response (DDR), such as p53 and Rad9.[1] Specifically, it has been shown to competitively inhibit the binding of a p53-derived peptide to RPA with an IC50 of 10 µM.[1] this compound also inhibits the helix destabilization activity of RPA on duplex DNA without affecting its ability to bind to single-stranded DNA (ssDNA).[1] This targeted disruption of RPA's protein-protein interactions and DNA unwinding activity is thought to sensitize cancer cells to DNA damaging agents.
Q2: What is the recommended concentration range for this compound in cell-based assays?
Based on in vitro binding assays, the IC50 for this compound inhibiting the RPA-p53 interaction is 10 µM.[1] For cell-based assays, a common starting point is to test a concentration range around this IC50 value. A typical dose-response experiment might include concentrations from 1 µM to 100 µM. However, the optimal concentration will be cell line-dependent and should be determined empirically for your specific experimental system.
Q3: How should I prepare and store this compound?
For optimal stability and reproducibility, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use. Be mindful of the final DMSO concentration in your experiments, and include a vehicle control (medium with the same percentage of DMSO) in all assays.
Q4: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to disrupt the DNA damage response and may lead to increased sensitivity of cancer cells to genotoxic agents. This can manifest as:
-
Increased DNA damage accumulation.
-
Cell cycle arrest.
-
Induction of apoptosis.
-
Reduced cell viability and proliferation.
The specific effects and their magnitude will vary depending on the cell line, the concentration of this compound used, and the combination with other treatments.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and seed cells evenly across the plate. Avoid edge effects by not using the outermost wells of the plate. |
| Variable Drug Concentration | Prepare a fresh dilution of this compound from a single-use aliquot of the stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium before adding it to the cells. |
| Cell Line Heterogeneity | Use a low-passage number of your cell line and regularly perform cell line authentication. Consider single-cell cloning to generate a more homogenous population if variability persists. |
| Assay Timing | Optimize the incubation time with this compound. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and the desired effect. |
| Assay Choice | Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Consider using an orthogonal method to confirm your results (e.g., trypan blue exclusion in addition to an MTT assay). |
Issue 2: Inconsistent Results in Western Blotting for DNA Damage Markers
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins like p53 and Chk1. |
| Timing of Lysate Collection | The phosphorylation of DDR proteins can be transient. Perform a time-course experiment after this compound treatment (with or without a DNA damaging agent) to identify the peak response time. |
| Low Protein Expression | The basal expression of some DDR proteins may be low. Consider treating cells with a known DNA damaging agent as a positive control to induce their expression and phosphorylation. |
| Antibody Quality | Use antibodies that have been validated for the specific application (e.g., western blotting) and target species. Always include appropriate positive and negative controls. |
| Loading Inconsistency | Ensure equal protein loading by performing a protein quantification assay (e.g., BCA) and by visualizing a housekeeping protein (e.g., GAPDH, β-actin) on your blot. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 2 µM to 200 µM for a final concentration of 1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) and normalize the data to the vehicle-treated control cells. Plot the dose-response curve and calculate the IC50 value.
Western Blotting for p53 Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration and for the optimal time determined from preliminary experiments. Include a positive control (e.g., treatment with a DNA damaging agent like etoposide (B1684455) or UV radiation) and a negative (vehicle) control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-p53 (e.g., Ser15 or Ser20) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p53 and a housekeeping protein like GAPDH.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in the DNA damage response pathway.
References
Modifying NSC15520 treatment protocols for better efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NSC15520. The information is designed to address specific issues that may be encountered during experiments and to offer guidance on modifying treatment protocols for improved efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Fumaropimaric acid, is a first-in-class small molecule inhibitor of Replication Protein A (RPA). RPA is a critical protein in the DNA Damage Response (DDR) pathway, essential for DNA replication, repair, and recombination. This compound specifically targets the N-terminal domain of the RPA1 subunit (RPA70N). This interaction prevents the recruitment of other proteins to sites of DNA damage, leading to the destabilization of replication forks and sensitizing cancer cells to genotoxic stress.[1] This ultimately lowers the threshold for DNA damage-induced cell death.
Q2: What are the known limitations of this compound?
This compound is considered a first-generation RPA inhibitor and has several suboptimal drug-like properties that have limited its progression beyond preclinical studies. These include:
-
Hydrophobicity: The compound is poorly soluble in aqueous solutions, which can lead to challenges in its formulation and delivery in cellular and in vivo models.
-
Low Specificity: this compound may interact with other proteins besides RPA, leading to potential off-target effects.
-
Poor Metabolic Stability: The compound may be rapidly metabolized, reducing its effective concentration and duration of action in biological systems.
Q3: What is a recommended starting concentration for in vitro experiments?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | This compound is hydrophobic and can precipitate when diluted in aqueous solutions. | - Prepare a high-concentration stock solution in 100% DMSO. - Perform serial dilutions in 100% DMSO. - When adding to the final culture medium, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.5%). - Add the final diluted this compound dropwise to the medium while gently vortexing to facilitate mixing. |
| Inconsistent or no observable effect on cell viability. | - Compound instability: this compound may have poor stability in culture medium. - Sub-optimal concentration: The concentration used may be too low for the specific cell line. - Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. | - Prepare fresh dilutions of this compound for each experiment. - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). - Consider combination therapies with DNA damaging agents (e.g., cisplatin, etoposide) to enhance efficacy. |
| High background toxicity in control wells. | The concentration of the solvent (e.g., DMSO) may be too high. | - Determine the maximum tolerable DMSO concentration for your cell line in a separate experiment. - Ensure the final DMSO concentration in all wells (including controls) is consistent and below the toxic threshold. |
| Suspected off-target effects. | This compound has known low specificity. | - Use the lowest effective concentration of this compound. - If possible, use a rescue experiment with RPA overexpression to confirm on-target effects. - Consider using a more specific, second-generation RPA inhibitor if available. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in 100% DMSO. Then, dilute these further in pre-warmed complete cell culture medium to achieve the final desired concentrations with a consistent, non-toxic final DMSO concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Combination Therapy with a DNA Damaging Agent (e.g., Cisplatin)
-
Experimental Design: Design a matrix of concentrations for both this compound and the DNA damaging agent to assess for synergistic, additive, or antagonistic effects.
-
Treatment: Treat cells with either this compound alone, the DNA damaging agent alone, or a combination of both for the desired duration.
-
Assessment: Perform a cell viability assay (as described in Protocol 2) or other relevant functional assays (e.g., apoptosis assay, cell cycle analysis).
-
Data Analysis: Analyze the data using methods such as the Chou-Talalay method to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: Mechanism of this compound action on the DNA damage response pathway.
Caption: Logical workflow for troubleshooting inconsistent this compound efficacy.
References
Validation & Comparative
Unveiling the Impact of NSC15520 on RPA Phosphorylation: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of NSC15520 and other small molecule inhibitors targeting Replication Protein A (RPA), with a focus on the validation of their effects on RPA phosphorylation, a critical process in the DNA Damage Response (DDR). This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting DNA repair pathways.
Introduction to RPA and its Phosphorylation in the DNA Damage Response
Replication Protein A (RPA) is a crucial single-stranded DNA (ssDNA)-binding protein essential for DNA replication, repair, and recombination. Comprised of three subunits, RPA70, RPA32, and RPA14, it plays a pivotal role in sensing DNA damage and initiating the DDR signaling cascade. Upon DNA damage, the RPA complex coats exposed ssDNA, triggering the activation of the master kinase Ataxia Telangiectasia and Rad3-related (ATR). ATR, in turn, phosphorylates a multitude of downstream targets, including the RPA32 subunit. This phosphorylation is a key event that modulates RPA's function, influencing its interactions with other proteins and its role in DNA repair and cell cycle checkpoints. The phosphorylation of RPA32 at serine and threonine residues, such as Ser4/Ser8, Thr21, and Ser33, is a hallmark of an active DDR.
This compound: An Inhibitor of RPA's Protein-Protein Interactions
This compound, also known as fumaropimaric acid, has been identified as a small molecule inhibitor that targets the N-terminal domain of the RPA70 subunit (RPA70N). This domain is a critical hub for protein-protein interactions, mediating the recruitment of various DDR factors to sites of DNA damage. By binding to RPA70N, this compound disrupts these crucial interactions, thereby impeding the proper functioning of the DDR pathway.
While this compound is characterized as an RPA70 inhibitor, direct experimental validation of its effect on RPA phosphorylation through methods like Western blotting for phospho-specific RPA32 antibodies is not extensively documented in the available scientific literature. The validation of its effect is primarily based on its ability to inhibit the interaction between RPA and other DDR proteins.
Comparative Analysis of RPA Inhibitors
To provide a comprehensive overview, this guide compares this compound with other well-characterized RPA inhibitors, HAMNO and TDRL-505.
| Feature | This compound (Fumaropimaric Acid) | HAMNO | TDRL-505 |
| Target | RPA70 N-terminal domain (RPA70N) | RPA70 N-terminal domain (RPA70N) | RPA70 DNA Binding Domains A & B |
| Mechanism of Action | Disrupts RPA-protein interactions | Disrupts RPA-protein interactions | Inhibits RPA-ssDNA binding |
| Validated Effect on RPA Phosphorylation | Not directly demonstrated by Western blot in available literature. Inferred to inhibit ATR signaling by disrupting RPA70N interactions. | Inhibits ATR-dependent phosphorylation of RPA32 at Ser33. | Not explicitly detailed in the context of phosphorylation inhibition. |
| IC50 / Activity | IC50 of 10 µM for inhibition of RPA-p53 interaction. | Reduces etoposide-induced RPA32 Ser33 phosphorylation at 2 µM. | IC50 of 12.9 µM for inhibition of RPA-ssDNA binding. |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of RPA inhibitors are provided below.
Western Blot for RPA Phosphorylation
This protocol is a standard method to assess the phosphorylation status of RPA32 in response to DNA damage and inhibitor treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, U2OS) and grow to 70-80% confluency. Induce DNA damage using agents like etoposide (B1684455) (e.g., 20 µM for 2 hours) or UV irradiation. Treat cells with the RPA inhibitor (e.g., this compound, HAMNO) at various concentrations for a specified duration before or during DNA damage induction.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total RPA32 and specific phosphorylated forms (e.g., anti-phospho-RPA32 S4/S8, anti-phospho-RPA32 T21, anti-phospho-RPA32 S33). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative levels of phosphorylated RPA.
In Vitro RPA-Protein Interaction Assay (GST Pull-down)
This assay is used to validate the disruption of RPA's interaction with its binding partners by an inhibitor.
-
Protein Purification: Purify recombinant RPA and a GST-tagged partner protein (e.g., GST-p53, GST-Rad9).
-
Binding Reaction: Immobilize the GST-tagged protein on glutathione-sepharose beads. Incubate the beads with purified RPA in a binding buffer in the presence of various concentrations of the inhibitor (e.g., this compound).
-
Washing and Elution: Wash the beads to remove unbound proteins. Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-RPA antibody to detect the amount of RPA that was pulled down. A decrease in the amount of pulled-down RPA in the presence of the inhibitor indicates disruption of the interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a small molecule inhibitor to its target protein within a cellular context.
-
Cell Treatment: Treat intact cells with the inhibitor (e.g., this compound) or vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures. The binding of the inhibitor is expected to stabilize the target protein (RPA), increasing its melting temperature.
-
Protein Extraction and Analysis: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble RPA in each sample by Western blotting. A shift in the melting curve to higher temperatures in the inhibitor-treated samples confirms target engagement.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: RPA phosphorylation signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of RPA phosphorylation.
Conclusion
This compound is a promising small molecule inhibitor that targets the RPA70N domain, thereby disrupting critical protein-protein interactions within the DNA Damage Response pathway. While its inhibitory effect on RPA's interaction with key DDR proteins has been validated, direct experimental evidence of its impact on RPA phosphorylation is currently limited in the public domain. Further studies, such as Western blotting for phosphorylated RPA32, are necessary to fully elucidate its mechanism of action and to solidify its potential as a modulator of the DDR. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of cancer drug discovery to design and interpret experiments aimed at validating the effects of this compound and other RPA inhibitors.
Cross-Validation of NSC15520 Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of NSC15520, a small molecule inhibitor of Replication Protein A (RPA), across different cancer cell lines. The information is intended to support researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent.
Executive Summary
This compound is a compound that disrupts the critical interaction between RPA and other proteins involved in the DNA Damage Response (DDR), specifically p53 and RAD9. By inhibiting this association, this compound can sensitize cancer cells to genotoxic stress and enhance the efficacy of DNA-damaging agents. This guide summarizes the available data on this compound's cytotoxic activity in various cancer cell lines, outlines a typical experimental protocol for assessing its efficacy, and illustrates its mechanism of action within the DDR signaling pathway. Due to the limited availability of a comprehensive cross-panel screening study for this compound, this guide compiles data from individual studies to provide a comparative overview.
Data on this compound Activity
The following table summarizes the available quantitative data on the activity of this compound and other closely related RPA inhibitors in different cancer cell lines. It is important to note that direct cross-comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | Activity Metric | Value | Reference |
| TDRL-505 (RPA inhibitor) | H460 | Non-Small Cell Lung Cancer | IC50 | 13 µM | [1] |
Further research is required to populate this table with more specific IC50 values for this compound across a broader range of cancer cell lines.
Experimental Protocols
A standardized method for assessing the cytotoxic activity of this compound is crucial for the cross-validation of its efficacy in different cell lines. The following is a detailed protocol for a typical cell viability assay, such as the MTT or XTT assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a given cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Perform a cell count and adjust the cell density.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations to be tested. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should be included.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment (MTT Assay example):
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Visualizing the Mechanism of Action
To understand how this compound exerts its effects, it is essential to visualize its role in the relevant signaling pathways.
Experimental Workflow for Cross-Validation
The following diagram illustrates a generalized workflow for the cross-validation of this compound's activity across different cell lines.
Workflow for cross-validating this compound activity.
This compound in the DNA Damage Response Pathway
This compound targets the RPA complex, a key player in the DNA damage response. The following diagram illustrates the signaling pathway affected by this compound.
References
A Comparative Guide to NSC15520 and First-Generation RPA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between NSC15520 and first-generation Replication Protein A (RPA) inhibitors, focusing on their distinct mechanisms of action, performance based on experimental data, and the signaling pathways they modulate.
Introduction
Replication Protein A (RPA) is a single-stranded DNA (ssDNA)-binding protein essential for DNA replication, repair, and recombination. Its critical role in maintaining genomic stability has made it an attractive target for cancer therapy. Small molecule inhibitors of RPA have been developed with the aim of disrupting these vital cellular processes in cancer cells. These inhibitors can be broadly categorized based on their mechanism of action. This compound represents a class of inhibitors that target the protein-protein interaction domain of RPA, whereas first-generation inhibitors were primarily designed to block the direct binding of RPA to ssDNA. This guide will delve into the key differences between these two classes of RPA inhibitors.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and representative first-generation RPA inhibitors. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.
| Parameter | This compound | First-Generation RPA Inhibitors |
| Target Domain | N-terminal domain of RPA70 (RPA70N), a protein-protein interaction domain.[1][2] | Central oligonucleotide/oligosaccharide-binding (OB) folds (DBD-A and DBD-B) of the 70 kDa RPA subunit.[3][4][5] |
| Mechanism of Action | Inhibits protein-protein interactions (e.g., with Rad9 and p53).[2] Does not inhibit ssDNA binding.[2] | Directly inhibits the binding of RPA to single-stranded DNA (ssDNA).[3][4] |
| In Vitro IC50 | 10 µM (for inhibition of RPA-GST-p53 peptide interaction).[2] | TDRL-505: ~13 µM (for RPA-DNA binding inhibition).[4] MCI13E: Not explicitly stated in snippets. TDRL-551: Not explicitly stated in snippets. |
| Cellular IC50 | Data not available in the provided search results. | TDRL-505: ~5 µM (in A549 and H460 cells).[4] MCI13E: <3 µM (in A2780 and H1299 cells).[4] |
| Induced Cell Death | Information not available in the provided search results. | MCI13E: Induces apoptosis.[4] TDRL-505: Cytotoxic via a non-apoptotic pathway.[4] |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to detect the inhibition of RPA binding to ssDNA.
Methodology:
-
Reaction Mixture Preparation: In a final volume of 20 µL, combine purified recombinant human RPA protein with a 5'-radiolabeled or fluorescently-labeled single-stranded oligonucleotide probe (e.g., a 30-mer poly(dT) probe) in a binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, and 4% glycerol).
-
Inhibitor Addition: Add varying concentrations of the RPA inhibitor (e.g., this compound or a first-generation inhibitor) or vehicle control (e.g., DMSO) to the reaction mixtures.
-
Incubation: Incubate the mixtures at room temperature for 30 minutes to allow for binding to reach equilibrium.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel (e.g., 6% TBE gel). Run the gel at a constant voltage (e.g., 100V) in a cold room or with a cooling system.
-
Detection: Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging. The unbound DNA probe will migrate faster, while the RPA-DNA complex will be shifted to a higher molecular weight position.
-
Quantification: Quantify the intensity of the shifted and unshifted bands to determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.
Cell Viability Assay
This assay measures the cytotoxic effects of the RPA inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 or H460) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the RPA inhibitor (e.g., this compound or a first-generation inhibitor) or vehicle control for a specified period (e.g., 48 or 72 hours).
-
Viability Reagent Addition: After the incubation period, add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.
-
Incubation: Incubate the plates for a further 1-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
Absorbance Measurement: For MTT assays, solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and first-generation RPA inhibitors lead to the perturbation of different cellular signaling pathways.
This compound: Inhibition of Protein-Protein Interactions in the DNA Damage Response
This compound functions by binding to the N-terminal domain of RPA70, a critical hub for protein-protein interactions. This prevents the recruitment of key DNA damage response (DDR) proteins, such as RAD9 and p53, to sites of DNA damage. The disruption of these interactions impairs the cell's ability to signal for and execute DNA repair, ultimately leading to genomic instability and cell death.
Caption: this compound inhibits RPA's protein-protein interactions, disrupting DDR signaling.
First-Generation RPA Inhibitors: Induction of Replication Stress
First-generation RPA inhibitors, such as TDRL-505 and MCI13E, directly compete with ssDNA for binding to the central DNA-binding domains of RPA. By preventing RPA from coating and protecting ssDNA generated during DNA replication, these inhibitors lead to the accumulation of unprotected ssDNA, stalling of replication forks, and ultimately, replication collapse and cell death. This mechanism is a direct induction of replication stress.
Caption: First-gen RPA inhibitors block ssDNA binding, inducing replication stress.
Conclusion
This compound and first-generation RPA inhibitors represent two distinct strategies for targeting the essential cellular functions of RPA. This compound offers a more targeted approach by inhibiting specific protein-protein interactions within the DNA damage response pathway, potentially offering a different therapeutic window and side-effect profile. In contrast, first-generation inhibitors act by directly impeding RPA's fundamental role in ssDNA binding, leading to broad effects on DNA replication and repair. The choice between these inhibitor classes will depend on the specific therapeutic strategy, with opportunities for combination therapies with DNA damaging agents being a promising avenue for both. Further research, including direct comparative studies, is needed to fully elucidate the therapeutic potential of these different classes of RPA inhibitors.
References
- 1. Targeted inhibition of RPA reveals cytotoxic activity, synergy with chemotherapeutic DNA damaging agents and insight into cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Targeting Replication Protein A for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
NSC15520: A Novel DNA Repair Inhibitor in the Landscape of Standard Chemotherapy
For Immediate Release to the Scientific Community
This guide offers a comparative analysis of NSC15520, a first-in-class small molecule inhibitor of Replication Protein A (RPA), against established standard-of-care chemotherapy agents. While direct quantitative comparisons of standalone efficacy are limited by the preclinical stage of this compound, this document provides a comprehensive overview of its mechanism of action, potential synergistic effects, and the existing efficacy data for standard chemotherapies in relevant cancer types. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential role in cancer therapy.
Introduction to this compound
This compound is a small molecule that has been identified as an inhibitor of the protein-protein interactions mediated by the N-terminal domain of the 70 kDa subunit of Replication Protein A (RPA70N).[1][2][3] RPA is a critical component of the DNA damage response (DDR) pathway, playing a vital role in DNA replication, recombination, and repair. By binding to single-stranded DNA (ssDNA) that forms during these processes, RPA coordinates the recruitment of various DNA repair proteins.
This compound disrupts the interaction between RPA and other proteins involved in DNA damage signaling, such as p53 and Rad9.[1][3] This disruption destabilizes replication forks and sensitizes cancer cells to genotoxic stress, effectively lowering the threshold for DNA damage-induced cell death.[2] However, it is important to note that this compound has exhibited suboptimal drug-like properties, including hydrophobicity, low specificity, and poor metabolic stability, which have so far limited its advancement beyond preclinical research.[2]
Mechanism of Action: A Visualized Pathway
The following diagram illustrates the proposed mechanism of action for this compound within the DNA damage response pathway.
Efficacy Data: this compound in Preclinical Studies
To date, publicly available literature does not contain extensive quantitative data on the standalone cytotoxic efficacy of this compound across a wide range of cancer cell lines (e.g., IC50 values) or significant in vivo tumor growth inhibition as a single agent. One study identified an IC50 of 10 µM for this compound in competitively inhibiting the binding of a p53-GST peptide to RPA.[1][3] However, this value reflects the inhibition of a specific protein-protein interaction rather than a direct measure of cell viability.
The primary focus of existing research has been on the potential of this compound to act as a chemosensitizing agent . The hypothesis is that by inhibiting RPA's function in DNA repair, this compound could enhance the efficacy of DNA-damaging standard chemotherapy drugs.
Standard Chemotherapy Agents: A Comparative Overview
For the purpose of providing a relevant comparison, this guide presents efficacy data for standard chemotherapy agents in three cancer types where DNA-damaging agents are a cornerstone of treatment. It is important to note that the selection of these cancers is illustrative and does not imply that this compound has been specifically tested in these indications.
Ovarian Cancer
Standard First-Line Chemotherapy: A combination of a platinum-based agent (Carboplatin or Cisplatin) and a taxane (B156437) (Paclitaxel or Docetaxel) is the standard of care for newly diagnosed advanced ovarian cancer.
| Drug Combination | Response Rate | Median Progression-Free Survival |
| Carboplatin + Paclitaxel | ~70-80% | ~18-24 months |
Note: Response rates and survival data are approximate and can vary based on patient population, disease stage, and specific clinical trial protocols.
Breast Cancer
Standard Chemotherapy Regimens: The choice of chemotherapy depends on the breast cancer subtype (e.g., hormone receptor status, HER2 status). Common DNA-damaging agents used include anthracyclines and cyclophosphamide.
| Regimen | Pathological Complete Response (pCR) Rate (Neoadjuvant Setting) |
| Doxorubicin + Cyclophosphamide (AC) | ~10-15% |
| AC followed by Paclitaxel (AC-T) | ~20-30% |
Note: pCR rates are a measure of treatment efficacy in the neoadjuvant setting and are associated with improved long-term outcomes.
Pancreatic Cancer
Standard First-Line Chemotherapy for Metastatic Disease: Combination regimens are standard for patients with good performance status.
| Regimen | Overall Response Rate | Median Overall Survival |
| FOLFIRINOX | ~31% | ~11.1 months |
| Gemcitabine + nab-Paclitaxel | ~23% | ~8.5 months |
Note: These regimens are for metastatic pancreatic adenocarcinoma.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of a novel agent like this compound would typically involve the following assays.
In Vitro Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
Typical Protocol (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (and/or standard chemotherapy agents) for a specified duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Typical Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: this compound (and/or standard chemotherapy) is administered to the treatment groups according to a predetermined schedule and route of administration (e.g., intraperitoneal, oral). The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare tumor growth inhibition between the treatment and control groups.
Conclusion and Future Directions
This compound represents a novel approach to cancer therapy by targeting the DNA damage response pathway through the inhibition of RPA. While its development has been hampered by unfavorable pharmacological properties, the principle of targeting RPA remains a promising strategy. The primary therapeutic potential of this compound and its future analogs likely lies in their ability to synergize with and enhance the efficacy of existing DNA-damaging chemotherapies.
Further preclinical studies are warranted to:
-
Synthesize and evaluate more drug-like analogs of this compound.
-
Conduct comprehensive in vitro studies to determine the IC50 values of promising analogs across a broad panel of cancer cell lines.
-
Perform in vivo xenograft studies to assess the single-agent efficacy and synergistic effects of these analogs in combination with standard chemotherapy agents.
-
Identify predictive biomarkers to select patients who are most likely to benefit from RPA inhibition.
The insights gained from such studies will be crucial in determining the future clinical applicability of this class of DNA repair inhibitors.
References
- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC15520: A Specific Inhibitor of RPA70 Protein-Protein Interactions
A detailed analysis of experimental data confirming the specificity of NSC15520 for the N-terminal domain of Replication Protein A 70 (RPA70), distinguishing it from inhibitors that target RPA's DNA-binding functions.
For researchers in oncology and DNA repair, identifying specific molecular probes is paramount to dissecting complex cellular pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of this compound, a small molecule inhibitor, and its specific action on the protein-protein interaction domain of RPA70, contrasting it with compounds that inhibit the protein's primary function of single-stranded DNA (ssDNA) binding.
Replication Protein A (RPA) is a critical heterotrimeric protein complex essential for various DNA metabolism processes, including replication, repair, and recombination.[1][2][3][4] The 70 kDa subunit, RPA70, is a key component, containing multiple functional domains. While the central oligonucleotide/oligosaccharide-binding (OB) folds (DBD-A and DBD-B) are responsible for high-affinity ssDNA binding, the N-terminal domain (DBD-F or RPA70N) serves as a crucial hub for protein-protein interactions, recruiting a host of other DNA damage response and repair proteins.[5][6][7] this compound has emerged as a specific inhibitor of these protein-protein interactions, offering a tool to probe this specific facet of RPA function.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the key quantitative data that underscores the specificity of this compound for the RPA70 N-terminal domain's protein-protein interactions, as opposed to its ssDNA binding activity.
| Inhibitor / Compound | Target Domain/Activity | Assay Type | Result (IC50 / Effect) | Reference |
| This compound | RPA70-p53 Interaction | GST Pull-down | 10 µM | [1][5] |
| This compound | RPA dsDNA Helix Destabilization | Electrophoretic Mobility Shift Assay (EMSA) | Inhibition observed at concentrations below 100 µM | [5] |
| This compound | RPA ssDNA Binding | Electrophoretic Mobility Shift Assay (EMSA) | No inhibition of ssDNA binding | [1][5] |
| Anhydride-containing analogs | RPA ssDNA Binding | Not specified | Highly active in inhibiting ssDNA binding | [5] |
| Dicarboxylic acid-containing analogs (like this compound) | RPA ssDNA Binding | Not specified | Much less active in inhibiting ssDNA binding | [5] |
Experimental Corroboration of Specificity
The specificity of this compound for the N-terminal protein-protein interaction domain of RPA70 has been demonstrated through a series of targeted experiments. Initial high-throughput screening identified this compound as an inhibitor of the RPA-Rad9 interaction.[1] Further studies confirmed that its mechanism of action is the disruption of protein binding to the N-terminal domain of RPA70, rather than the inhibition of RPA's primary role in binding to ssDNA.[1][5]
A key experiment demonstrating this specificity involved a GST-peptide fusion protein containing an 18 amino acid sequence from the p53 acidic helical domain, which is known to bind to the N-terminal domain of RPA70.[5] this compound was found to competitively inhibit the binding of this p53-GST peptide with an IC50 of 10 μM.[1][5]
Furthermore, the compound was shown to inhibit the helix destabilization of duplex DNA (dsDNA), an activity also dependent on the N-terminal domain of RPA70.[1][5] In stark contrast, this compound did not inhibit the binding of RPA to single-stranded oligonucleotides.[1][5] This is a critical finding, as it distinguishes this compound from other RPA inhibitors that target the central DNA-binding domains (DBD-A and DBD-B) and consequently inhibit ssDNA binding. The structural features of this compound, which contains a dicarboxylic acid, are consistent with this observation, as other similarly structured analogs have been shown to be less active in inhibiting ssDNA binding compared to analogs containing an anhydride (B1165640) functional group.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the confirmation of this compound's specificity.
GST Pull-Down Assay for RPA70-p53 Interaction
-
Protein Expression and Purification: GST-p53 fusion protein and RPA were expressed in and purified from E. coli.
-
Binding Reaction: Purified RPA was incubated with the GST-p53 peptide immobilized on glutathione-agarose beads in a binding buffer.
-
Inhibitor Treatment: this compound was added to the binding reaction at varying concentrations.
-
Washing: The beads were washed to remove unbound proteins.
-
Elution and Detection: Bound proteins were eluted and analyzed by SDS-PAGE and Western blotting using antibodies specific for RPA70 to determine the extent of inhibition.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
-
Probe Preparation: Single-stranded and double-stranded DNA oligonucleotides were end-labeled with a radioactive or fluorescent tag.
-
Binding Reaction: Purified RPA was incubated with the labeled DNA probe in a binding buffer.
-
Inhibitor Treatment: this compound was pre-incubated with RPA at various concentrations before the addition of the DNA probe.
-
Electrophoresis: The reaction mixtures were resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel was dried and exposed to X-ray film or imaged to visualize the DNA-protein complexes. A shift in the mobility of the labeled DNA indicates binding by RPA. The lack of a shift in the presence of the inhibitor demonstrates its effect on DNA binding.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow used to validate the specificity of this compound.
References
- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural characterization of human RPA70N association with DNA damage response proteins | eLife [elifesciences.org]
- 3. Structural characterization of human RPA70N association with DNA damage response proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface reengineering of RPA70N enables co-crystallization with an inhibitor of the RPA interaction motif of ATRIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent Inhibitor of Replication Protein A Protein-Protein Interactions Using a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Landscape of DNA Damage Response Inhibition: A Comparative Analysis of NSC15520 and Other Key Inhibitors
For Immediate Publication
A deep dive into the mechanisms and performance of DNA Damage Response (DDR) inhibitors, this guide offers a comparative analysis of the promising RPA inhibitor, NSC15520, alongside other established DDR inhibitors. This publication provides researchers, scientists, and drug development professionals with a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.
The DNA Damage Response (DDR) is a complex network of signaling pathways that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity. The DDR is a critical process for cell survival, and its dysregulation is a hallmark of cancer. This has led to the development of numerous inhibitors targeting key players in the DDR network, which have emerged as a promising class of anti-cancer therapeutics. This guide focuses on a comparative analysis of this compound, a small molecule inhibitor of Replication Protein A (RPA), with other well-characterized DDR inhibitors, including Topoisomerase I inhibitors, PARP inhibitors, ATM inhibitors, and ATR inhibitors.
Mechanism of Action: A Diverse Arsenal Against DNA Damage
DDR inhibitors employ a variety of strategies to disrupt the cellular machinery that safeguards the genome.
This compound , the focus of this guide, targets the N-terminal protein-protein interaction domain of the RPA70 subunit. RPA is a crucial single-stranded DNA (ssDNA)-binding protein involved in DNA replication, repair, and recombination. By inhibiting the interaction of RPA with other proteins, such as Rad9 and the tumor suppressor p53, this compound disrupts the proper functioning of the DDR pathway. This interference can lead to an accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that are already under high replicative stress.
In contrast, other classes of DDR inhibitors target different key components of the response:
-
Topoisomerase I Inhibitors (e.g., Camptothecin, Topotecan, Irinotecan) function by trapping Topoisomerase I-DNA covalent complexes. This prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA lesions and cell death.[1][2][3][4][5][6][7][8]
-
PARP Inhibitors (e.g., Olaparib) block the action of Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for the repair of single-strand DNA breaks. In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality.[9][10][11][12]
-
ATM and ATR Inhibitors target the apical kinases of the DDR, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases are activated by DNA double-strand breaks and single-strand DNA, respectively, and initiate a signaling cascade that coordinates cell cycle arrest and DNA repair.[13][14][15]
Performance Comparison of DDR Inhibitors
| Inhibitor Class | Target | Representative Inhibitors | IC50 Range (µM) | Notes |
| RPA Inhibitor | RPA70 N-terminal domain | This compound | 10 (for RPA-p53 interaction) | Cytotoxic IC50 values in cancer cell lines are not widely reported. |
| Topoisomerase I Inhibitors | Topoisomerase I | Topotecan, Irinotecan | Varies widely depending on the cell line and specific drug. | Clinically approved for various cancers. |
| PARP Inhibitors | PARP1/2 | Olaparib | Varies depending on the cell line's HRR status. | Particularly effective in BRCA-mutated cancers. |
| ATM Inhibitors | ATM Kinase | - | Varies | Several in clinical development. |
| ATR Inhibitors | ATR Kinase | - | Varies | Several in clinical development. |
Synergistic Potential: Enhancing the Efficacy of Chemotherapy
A key therapeutic strategy for DDR inhibitors is their use in combination with conventional DNA-damaging chemotherapeutic agents. By crippling the cell's ability to repair the damage induced by these agents, DDR inhibitors can significantly enhance their cytotoxic effects.
Studies have indicated that this compound exhibits synergistic activity with etoposide, a topoisomerase II inhibitor, and cisplatin, a DNA cross-linking agent. This suggests that inhibiting RPA can potentiate the effects of therapies that induce DNA damage, a promising avenue for future cancer treatment strategies.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the DDR and the experimental approaches used to study these inhibitors, we provide the following diagrams generated using the DOT language.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Targeting Replication Protein A for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. The Effect of Replication Protein A Inhibition and Post-Translational Modification on ATR Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Inhibition of RPA by HAMNO Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response [mdpi.com]
- 7. RPA inhibition increases replication stress and suppresses tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
- 9. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Targeting Replication Protein A for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Targeted inhibition of RPA reveals cytotoxic activity, synergy with chemotherapeutic DNA damaging agents and insight into cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
In Vitro Validation of NSC15520's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of NSC15520, a small molecule inhibitor of Replication Protein A (RPA), with other alternative RPA inhibitors. Supporting experimental data and detailed methodologies for key experiments are presented to validate its mechanism of action and facilitate comparative analysis.
Mechanism of Action of this compound
This compound functions as a targeted inhibitor of the RPA complex, a critical component of the DNA damage response (DDR) and DNA replication machinery. Specifically, this compound targets the N-terminal domain of the RPA70 subunit (RPA70N), a key interaction hub for various proteins involved in DNA metabolism. By binding to this domain, this compound disrupts essential protein-protein interactions, leading to the destabilization of replication forks and sensitizing cancer cells to genotoxic agents. A key feature of this compound's mechanism is its specificity; it inhibits the interaction of RPA with partner proteins, such as p53, without impeding RPA's fundamental ability to bind to single-stranded DNA (ssDNA).[1][2] This targeted approach minimizes off-target effects on general DNA replication and repair processes.
dot
References
Safety Operating Guide
Navigating the Disposal of NSC15520: A Procedural Guide
Absence of specific public data for NSC15520 necessitates a focus on established safety protocols. The cornerstone of safe chemical handling and disposal is the substance's Safety Data Sheet (SDS), which provides comprehensive information on potential hazards and required precautions.
The Critical Role of the Safety Data Sheet (SDS)
The SDS is the primary source of information for safe handling and disposal.[1][2][3][4] It is a standardized document required by the Occupational Safety and Health Administration (OSHA) that details the substance's properties and hazards.[3] Before beginning any work, and especially before disposal, laboratory personnel must consult the SDS.
Key sections within the SDS provide the necessary data for creating a safe disposal plan. The table below summarizes the critical information you will find in a standard 16-section SDS.
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2 | Hazard Identification | Classifies physical and health hazards (e.g., flammable, corrosive, toxic). This is the first step in determining the waste category. |
| Section 7 | Handling and Storage | Details requirements for safe storage, including incompatible materials.[5] This is crucial for segregating waste to prevent dangerous reactions.[6][7] |
| Section 8 | Exposure Controls / Personal Protection | Specifies the necessary Personal Protective Equipment (PPE) such as gloves, safety glasses, and lab coats required for safe handling.[8] |
| Section 9 | Physical and Chemical Properties | Lists properties like pH, flash point, and solubility, which inform disposal routes (e.g., corrosive waste, flammable waste). |
| Section 10 | Stability and Reactivity | Identifies conditions to avoid and incompatible materials, which is critical for preventing accidental reactions in waste containers.[5] |
| Section 13 | Disposal Considerations | Provides guidance on proper disposal methods and regulatory requirements. Note: This section is not always mandatory, but if present, it is highly valuable.[3] |
General Protocol for the Disposal of Research Chemicals
The following step-by-step methodology should be adapted based on the specific hazards identified in the SDS for this compound.
Step 1: Hazard Assessment and Waste Characterization
-
Consult the SDS: Thoroughly review Sections 2, 9, 10, and 13 of the this compound SDS to identify all potential hazards.
-
Characterize the Waste: Determine if the waste is hazardous based on regulatory definitions (e.g., ignitable, corrosive, reactive, or toxic).[9] The waste includes the pure compound, solutions, and any contaminated materials (e.g., pipette tips, gloves, empty containers).
Step 2: Select Personal Protective Equipment (PPE)
-
Reference Section 8 of the SDS: Select the appropriate PPE. At a minimum, this will include a standard laboratory coat, nitrile gloves, and ANSI-approved safety glasses.[8]
-
Ensure Proper Fit and Use: Confirm that all PPE is in good condition and worn correctly before handling the waste.
Step 3: Waste Segregation
-
Prevent Incompatibility: Never mix different chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6][10] Mixing incompatible chemicals can result in violent reactions, fire, or the generation of toxic gases.
-
Separate Waste Streams: At a minimum, segregate waste into categories such as:
-
Non-halogenated Flammable Solvents
-
Halogenated Flammable Solvents
-
Corrosive Waste (Acids and Bases stored separately)
-
Toxic/Acutely Hazardous Waste
-
Solid Waste (contaminated gloves, tubes, etc.)
-
Step 4: Containerization and Labeling
-
Use Compatible Containers: Collect waste in containers made of a material compatible with the chemical (e.g., do not store strong acids in metal containers).[6][7] The container must be in good condition and have a tightly sealing lid.[10][11]
-
Label Correctly: Label the waste container immediately with a hazardous waste tag provided by your institution.[3][9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of all components (no abbreviations or formulas)[3]
-
The approximate percentages of each component
-
The relevant hazard characteristics (e.g., Flammable, Corrosive, Toxic)
-
The date accumulation started
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation.[9]
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks or spills.[10][11]
-
Follow Storage Limits: Adhere to institutional and regulatory limits for the amount of waste that can be stored in an SAA (typically 55 gallons total, and/or 1 quart for acutely hazardous waste).[9]
Step 6: Arrange for Disposal
-
Request Pickup: Once the waste container is full or has been in storage for the maximum allowed time (often 6-12 months), contact your institution's EHS department to request a waste pickup.[9][10]
-
Work with a Licensed Vendor: Disposal will be handled by a licensed hazardous waste disposal company contracted by your institution, ensuring compliance with all federal, state, and local regulations.[3]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper handling and disposal of a research chemical like this compound, from initial assessment to final removal.
Caption: General workflow for the safe disposal of laboratory chemicals.
References
- 1. medprodisposal.com [medprodisposal.com]
- 2. blog.vingapp.com [blog.vingapp.com]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. businesswaste.co.uk [businesswaste.co.uk]
- 5. wsinc.com [wsinc.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. sbnsoftware.com [sbnsoftware.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
